KBD4466
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23F3N6O |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[(1S,5R)-1-[5-(1-methylpiperidin-4-yl)-1,3,4-oxadiazol-2-yl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-3-yl]quinoline-8-carbonitrile |
InChI |
InChI=1S/C24H23F3N6O/c1-32-9-6-15(7-10-32)20-30-31-21(34-20)22-12-23(22,24(25,26)27)14-33(13-22)18-5-4-16(11-28)19-17(18)3-2-8-29-19/h2-5,8,15H,6-7,9-10,12-14H2,1H3/t22-,23-/m0/s1 |
InChI Key |
XGERGOZPFHOLSD-GOTSBHOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KBD4466: A Technical Guide to its Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KBD4466 is a novel, potent, and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Aberrant activation of these endosomal nucleic acid sensors is strongly implicated in the pathogenesis of systemic autoimmune diseases, such as systemic lupus erythematosus (SLE). This compound demonstrates a robust capacity to block the TLR7/8 signaling pathway, leading to the suppression of pro-inflammatory cytokine production and amelioration of disease phenotypes in preclinical models of autoimmunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on the TLR7/8 signaling cascade and summarizing the key preclinical data supporting its therapeutic potential.
Introduction to TLR7/8 in Autoimmune Disease
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located within endosomes and are responsible for detecting single-stranded RNA (ssRNA) from pathogens. However, in autoimmune diseases like SLE, these receptors can be aberrantly activated by self-derived nucleic acids, leading to a chronic inflammatory state characterized by the production of type I interferons (IFN-α) and other pro-inflammatory cytokines. This sustained activation of the immune system contributes to the breakdown of self-tolerance and the development of autoimmunity. Therefore, the inhibition of TLR7 and TLR8 presents a promising therapeutic strategy for the treatment of these debilitating conditions.
Mechanism of Action: Inhibition of TLR7/8 Signaling
This compound exerts its therapeutic effects by directly inhibiting the TLR7 and TLR8 signaling pathways. Upon binding to TLR7 or TLR8, this compound prevents the recruitment of the adaptor protein MyD88, a critical step in the downstream signaling cascade. This inhibition effectively blocks the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which are responsible for the production of a wide range of inflammatory mediators.
The TLR7/8 Signaling Pathway
The following diagram illustrates the MyD88-dependent signaling pathway initiated by TLR7 and TLR8 activation and the point of inhibition by this compound.
Preclinical Efficacy Data
The therapeutic potential of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these preclinical assessments.
In Vitro Potency
| Assay Target | Cell Line | Ligand | Readout | IC50 (nM) |
| Human TLR7 | HEK293 Reporter | R848 | NF-κB Reporter | 0.9 |
| Human TLR8 | HEK293 Reporter | R848 | NF-κB Reporter | 2.8 |
Table 1. In vitro inhibitory activity of this compound against human TLR7 and TLR8.
In Vivo Pharmacodynamics: R848-Induced Cytokine Production
| Cytokine | Time Point | Inhibition (%) |
| IL-6 | 1 hour | 99.4 |
| IL-6 | 8 hours | >90 |
| IL-6 | 16 hours | >50 |
| IFN-α | 16 hours | 98 |
| IFN-α | 24 hours | 69 |
Table 2. Inhibition of R848-induced cytokine production in mice following a single oral dose of this compound (1 mg/kg). [1]
In Vivo Efficacy: BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus
| Parameter | Treatment Group | Result |
| Survival Rate | This compound (10 mg/kg, p.o., daily for 14 weeks) | 100% survival |
| Splenomegaly | This compound | Relief of splenomegaly |
| Lymphadenopathy | This compound | Relief of lymphadenopathy |
| Anti-dsDNA Antibodies | This compound | Reduced plasma levels |
| Anti-histone Antibodies | This compound | Reduced plasma levels |
| Anti-ribosomal P Antibodies | This compound | Reduced plasma levels |
| Proteinuria | This compound | Reduced urine microalbumin, MALB/CREA ratio, and total protein |
| Kidney Swelling | This compound | Improved kidney swelling |
Table 3. Therapeutic efficacy of this compound in the BXSB/MpJ mouse model of SLE. [1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro TLR7/8 Reporter Gene Assay
This assay is designed to determine the in vitro potency of this compound in inhibiting TLR7 and TLR8 signaling.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
After a pre-incubation period of 1 hour, cells are stimulated with a fixed concentration of the TLR7/8 agonist R848 (e.g., 1 µM).
-
The plates are incubated for 16-24 hours at 37°C.
-
Supernatants are collected, and SEAP activity is measured using a colorimetric substrate, or cell lysates are prepared to measure luciferase activity using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to vehicle-treated controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
R848-Induced Cytokine Production in Mice
This in vivo pharmacodynamic assay assesses the ability of this compound to inhibit TLR7/8-mediated cytokine production.
Detailed Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
Dosing and Challenge:
-
Mice are orally administered a single dose of this compound (e.g., 1 mg/kg) or vehicle.
-
One hour after dosing, mice are challenged with an intraperitoneal injection of R848 (0.1 mg/kg).
-
-
Sample Collection and Analysis:
-
Blood is collected via retro-orbital bleeding at various time points post-R848 challenge.
-
Plasma is separated by centrifugation.
-
Plasma levels of IL-6 and IFN-α are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition for each cytokine at each time point is calculated relative to the vehicle-treated group.
BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus
This spontaneous model of SLE is used to evaluate the therapeutic efficacy of this compound in a chronic autoimmune disease setting.
Detailed Methodology:
-
Animals: Male BXSB/MpJ mice, which spontaneously develop a severe lupus-like disease, are used.
-
Treatment Regimen:
-
Treatment is initiated at 8-10 weeks of age.
-
Mice receive daily oral doses of this compound (10 mg/kg) or vehicle for 14 weeks.
-
-
Efficacy Readouts:
-
Survival and Body Weight: Monitored weekly.
-
Proteinuria: Assessed weekly using urine dipsticks or by measuring the urinary albumin-to-creatinine ratio.
-
Autoantibodies: Serum levels of anti-dsDNA, anti-histone, and anti-ribosomal P antibodies are measured by ELISA at the end of the study.
-
Organ Pathology: At the study endpoint, spleens and lymph nodes are weighed to assess splenomegaly and lymphadenopathy. Kidneys are collected for histopathological analysis to evaluate glomerulonephritis.
-
-
Data Analysis: Statistical comparisons are made between the this compound-treated and vehicle-treated groups for all efficacy parameters.
Conclusion
This compound is a potent and selective dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action. By blocking the MyD88-dependent signaling pathway, this compound effectively suppresses the production of key inflammatory cytokines implicated in the pathogenesis of autoimmune diseases. The robust efficacy demonstrated in preclinical models of systemic lupus erythematosus, including the reversal of established disease markers, highlights the significant therapeutic potential of this compound for the treatment of SLE and other related autoimmune disorders. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for patients.
References
KBD4466: A Selective Dual Inhibitor of TLR7 and TLR8 for Autoimmune Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Toll-like receptors 7 and 8 (TLR7/8) are critical components of the innate immune system, recognizing single-stranded RNA to initiate an immune response. However, their aberrant activation is a key driver in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Consequently, inhibiting TLR7 and TLR8 presents a promising therapeutic strategy. This document provides a detailed overview of KBD4466, a novel, potent, and selective small-molecule inhibitor of TLR7 and TLR8. This compound demonstrates excellent cellular activity, favorable pharmacokinetic properties, and significant therapeutic efficacy in preclinical models of autoimmune disease.[1][2][3] This guide summarizes its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for its evaluation.
Introduction: The Role of TLR7 and TLR8 in Autoimmunity
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] TLR7 and TLR8 are endosomal receptors that specifically recognize single-stranded RNA (ssRNA) from viruses or endogenous sources.[1][3]
-
TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[2] Its activation leads to a strong type I interferon (IFN) response, particularly IFN-α, a key cytokine implicated in lupus pathogenesis.[2]
-
TLR8 is predominantly found in myeloid cells like monocytes, neutrophils, and myeloid dendritic cells.[2] Its activation drives the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Dysregulation and chronic activation of these pathways by self-derived nucleic acids are strongly associated with the progression of autoimmune diseases, most notably SLE.[1][2] Genetic evidence from mouse models has confirmed that TLR7 is a key driver of lupus-like symptoms.[2] Therefore, a selective inhibitor of both TLR7 and TLR8, like this compound, offers a targeted approach to suppress the key inflammatory drivers of these diseases.
This compound: Mechanism of Action
This compound is an orally active small molecule that potently and selectively inhibits both TLR7 and TLR8.[4] By blocking these receptors, this compound effectively prevents the downstream signaling cascade that leads to the production of key inflammatory cytokines. The primary mechanism involves interfering with the signaling pathway that activates transcription factors responsible for expressing IFN-α and IL-6.[2][4]
References
The Role of KBD4466 in Suppressing Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBD4466 is a potent and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key mediators of the innate immune system. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, driven by the excessive production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the role of this compound in suppressing cytokine production, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating the innate immune response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), leading to the activation of downstream signaling cascades and the production of a wide array of inflammatory cytokines, including type I interferons (IFN), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In several autoimmune diseases, such as systemic lupus erythematosus (SLE), the dysregulation of TLR7/8 signaling contributes to chronic inflammation and tissue damage.
This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for TLR7 and TLR8, offering a targeted approach to mitigate the cytokine storm associated with these conditions. This document serves as a comprehensive resource for understanding the mechanism of action and preclinical efficacy of this compound.
Mechanism of Action: Inhibition of TLR7/8 Signaling
This compound exerts its immunosuppressive effects by directly inhibiting the TLR7 and TLR8 signaling pathways. Upon binding of ssRNA ligands, TLR7 and TLR8 undergo conformational changes, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and type I interferons.
This compound is believed to interfere with this process, leading to a significant reduction in the production of key inflammatory mediators.
Signaling Pathway Diagram
KBD4466: A Novel Selective TLR7/8 Inhibitor for Autoimmune Diseases
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Immunomodulator
Abstract
KBD4466 is a novel, potent, and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal nucleic acid sensors implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction: The Role of TLR7 and TLR8 in Autoimmunity
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are located in the endosomal compartment and are responsible for detecting single-stranded RNA (ssRNA), often of viral origin. However, aberrant activation of TLR7 and TLR8 by self-derived nucleic acids is a key driver in the pathology of several autoimmune diseases, including SLE.[1] This chronic activation leads to the overproduction of pro-inflammatory cytokines, such as type I interferons (IFN-α) and interleukin-6 (IL-6), autoantibody production, and subsequent tissue damage. Therefore, the development of selective inhibitors targeting TLR7 and TLR8 represents a promising therapeutic strategy for these conditions.
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing potent and selective TLR7/8 inhibitors. The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of this compound as a lead candidate with excellent cellular activity and favorable drug-like properties.
Compound Profile
| Property | Value |
| IUPAC Name | (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide |
| Molecular Formula | C₂₄H₂₃F₃N₆O |
| Molecular Weight | 468.47 g/mol |
| CAS Number | 3023713-87-0 |
Synthesis of this compound
An efficient synthetic route was developed for this compound, featuring the construction of a key bicyclo[3.1.0]hexane core. The detailed, multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthetic protocol would be presented here, including all reagents, reaction conditions, and purification methods. As the full synthetic details are proprietary and not publicly available, a generalized workflow is described.
The synthesis commences with the construction of the bicyclo[3.1.0]hexane scaffold, followed by the sequential addition of the pyrazolopyridine and morpholine (B109124) carboxamide moieties through a series of coupling and functional group manipulation reactions. Chiral chromatography is employed to resolve the enantiomers and isolate the desired (S)-enantiomer, this compound.
Mechanism of Action: Inhibition of TLR7/8 Signaling
This compound exerts its therapeutic effect by selectively inhibiting the TLR7 and TLR8 signaling pathways. Upon binding of ssRNA to TLR7 or TLR8 in the endosome, these receptors dimerize and recruit the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound binds to TLR7 and TLR8, preventing their activation and thereby blocking this inflammatory cascade.
Preclinical Data
In Vitro Potency
This compound demonstrated potent and selective inhibition of TLR7 and TLR8 in cell-based assays.
| Target | IC₅₀ (nM) |
| TLR7 | 0.9 |
| TLR8 | 2.8 |
In Vivo Efficacy in a Murine Model of SLE
The therapeutic potential of this compound was evaluated in the BXSB/MpJ mouse model, which spontaneously develops a severe lupus-like autoimmune disease.
In a pharmacodynamic study, a single oral dose of this compound (1 mg/kg) in mice challenged with the TLR7/8 agonist R848 resulted in a significant and sustained reduction in serum levels of IL-6 and IFN-α.
| Cytokine | Time Post-Dose | Inhibition (%) |
| IL-6 | 1 hour | 99.4 |
| 8 hours | >90 | |
| 16 hours | >50 | |
| IFN-α | 16 hours | 98 |
| 24 hours | 69 |
Chronic oral administration of this compound (10 mg/kg, once daily for 14 weeks) to BXSB/MpJ mice resulted in significant therapeutic benefits.
| Parameter | Outcome |
| Survival Rate | 100% (compared to vehicle control) |
| Splenomegaly and Lymphadenopathy | Significantly relieved |
| Autoantibodies (anti-dsDNA, anti-histone, anti-RiboP) | Reduced plasma levels |
| Kidney Function (Urine Microalbumin, MALB/CREA, Total Protein) | Markedly improved |
| Kidney Swelling | Reduced |
Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties in preclinical species, supporting its potential for oral administration. Detailed pharmacokinetic parameters (e.g., T½, Cmax, AUC) would be presented here if publicly available.
Experimental Protocols
TLR7/8 Inhibition Assay
-
Cell Line: HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen).
-
Assay Principle: These cells express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
Seed HEK-Blue™ cells in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR7 agonist (e.g., R848) or a TLR8 agonist.
-
Incubate for 16-24 hours.
-
Measure SEAP activity in the supernatant using a spectrophotometer.
-
Calculate the IC₅₀ value by fitting the dose-response curve.
-
In Vivo Pharmacodynamic Study
-
Animal Model: Female C57BL/6 mice.
-
Procedure:
-
Administer this compound (1 mg/kg) or vehicle orally.
-
After a specified time (e.g., 1, 4, 8, 16, 24 hours), challenge the mice with an intraperitoneal injection of R848 (25 µ g/mouse ).
-
Collect blood samples at various time points post-challenge.
-
Measure serum concentrations of IL-6 and IFN-α using ELISA.
-
In Vivo SLE Efficacy Study
-
Animal Model: Female BXSB/MpJ mice (7 weeks old).[2]
-
Procedure:
-
Initiate daily oral administration of this compound (10 mg/kg) or vehicle.
-
Monitor animal survival and body weight for 14 weeks.
-
Collect blood samples periodically to measure autoantibody levels by ELISA.
-
Collect urine samples to assess kidney function (microalbumin, creatinine, total protein).
-
At the end of the study, harvest spleens, lymph nodes, and kidneys for weight and histopathological analysis.
-
Conclusion
This compound is a potent and selective dual inhibitor of TLR7 and TLR8 with a promising preclinical profile. It effectively suppresses the production of key pro-inflammatory cytokines and demonstrates significant therapeutic efficacy in a stringent mouse model of systemic lupus erythematosus.[1] The favorable pharmacokinetic properties support its development as an orally administered therapeutic. These findings highlight the potential of this compound as a novel treatment for autoimmune diseases driven by the aberrant activation of TLR7 and TLR8. Further clinical investigation is warranted to evaluate its safety and efficacy in human patients.
References
KBD4466: A Technical Guide on its Modulation of the Innate Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBD4466 is a potent and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key components of the innate immune system.[1][2] Aberrant activation of these receptors is implicated in the pathogenesis of autoimmune diseases such as lupus.[1][2] This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, its effects on cytokine production, and its therapeutic efficacy in preclinical models of autoimmune disease. Detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and its Target
The innate immune system serves as the first line of defense against pathogens and relies on pattern recognition receptors (PRRs) to detect conserved molecular structures. Toll-like receptors (TLRs) are a critical class of PRRs.[1] TLR7 and TLR8, located in the endosomes of immune cells, are responsible for recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources.[1][2] Dysregulation of TLR7 and TLR8 signaling can lead to the production of pro-inflammatory cytokines and type I interferons, contributing to the development and progression of autoimmune disorders.[1][2]
This compound has emerged as a highly selective inhibitor of TLR7 and TLR8, demonstrating potential as a therapeutic agent for autoimmune diseases.[1][2] Its mechanism of action involves the direct inhibition of these receptors, thereby modulating downstream inflammatory responses.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified through a series of in vitro and in vivo experiments. The data presented below is compiled from the primary research publication "Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases" and its supplementary materials.
Table 1: In Vitro Inhibitory Activity of this compound [3][4]
| Target | IC50 (nM) |
| TLR7 | 0.9 |
| TLR8 | 2.8 |
Table 2: In Vivo Efficacy of this compound in an R848-Challenged Mouse Model [3][4]
| Cytokine | Dosage | Time Point | Percent Inhibition |
| IL-6 | 1 mg/kg, p.o. | 1 hour | 99.4% |
| IL-6 | 1 mg/kg, p.o. | 8 hours | >90% |
| IL-6 | 1 mg/kg, p.o. | 16 hours | >50% |
| IFN-α | 1 mg/kg, p.o. | 16 hours | 98% |
| IFN-α | 1 mg/kg, p.o. | 24 hours | 69% |
Table 3: Therapeutic Efficacy of this compound in a BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus (SLE) [3][4]
| Parameter | Treatment Group | Observation |
| Survival Rate | This compound (10 mg/kg, p.o., daily for 14 weeks) | 100% |
| Splenomegaly and Lymphadenopathy | This compound (10 mg/kg, p.o., daily for 14 weeks) | Relieved |
| Plasma Autoantibodies (anti-histone, anti-RiboP, anti-dsDNA) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Urine Microalbumin (MALB) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Urine Microalbumin to Creatinine Ratio (MALB/CREA) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Urine Total Protein (UTP) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Kidney Swelling | This compound (10 mg/kg, p.o., daily for 14 weeks) | Improved |
Signaling Pathways Modulated by this compound
This compound exerts its effect by inhibiting the TLR7 and TLR8 signaling cascades. Upon activation by ssRNA, these receptors recruit the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines and type I interferons. By blocking TLR7 and TLR8, this compound prevents the initiation of this inflammatory cascade.
Caption: this compound inhibits the TLR7/8 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the information provided in the primary research publication.
In Vitro TLR7 and TLR8 Inhibition Assay
-
Cell Lines: HEK-Blue hTLR7 and HEK-Blue hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
HEK-Blue cells were seeded in 96-well plates.
-
Cells were pre-incubated with varying concentrations of this compound for 1 hour.
-
TLR7 and TLR8 were stimulated with their respective agonists (e.g., R848).
-
After an incubation period of 24 hours, the cell culture supernatant was collected.
-
SEAP activity was measured using a spectrophotometer at 620 nm after the addition of QUANTI-Blue™ substrate.
-
The IC50 values were calculated from the dose-response curves.
-
Caption: Workflow for in vitro TLR7/8 inhibition assay.
In Vivo R848-Challenged Mouse Model
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Methodology:
-
Mice were orally administered with this compound (1 mg/kg) or vehicle.
-
After 1, 4, 8, 16, or 24 hours, mice were challenged with an intraperitoneal (i.p.) injection of R848 (25 μg per mouse).
-
Blood samples were collected at specified time points post-R848 challenge.
-
Serum levels of IL-6 and IFN-α were quantified using enzyme-linked immunosorbent assay (ELISA).
-
The percentage of cytokine inhibition was calculated by comparing the this compound-treated group to the vehicle-treated group.
-
Caption: Workflow for in vivo pharmacodynamic study.
BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus (SLE)
-
Animal Model: Female BXSB/MpJ transgenic mice (7 weeks old), which spontaneously develop a lupus-like disease.
-
Methodology:
-
Mice were treated daily with this compound (10 mg/kg, p.o.) or vehicle for 14 weeks.
-
Survival rates were monitored throughout the study.
-
At the end of the treatment period, spleen and lymph node weights were measured to assess splenomegaly and lymphadenopathy.
-
Plasma levels of autoantibodies (anti-histone, anti-RiboP, and anti-dsDNA) were determined by ELISA.
-
Urine samples were collected to measure microalbumin (MALB), creatinine, and total protein (UTP) as indicators of kidney damage.
-
Kidneys were harvested for histopathological analysis to assess swelling and tissue damage.
-
Conclusion
This compound is a potent and selective dual inhibitor of TLR7 and TLR8 with demonstrated efficacy in preclinical models of autoimmune disease. Its ability to suppress the production of key pro-inflammatory cytokines and improve disease parameters in a murine lupus model highlights its potential as a novel therapeutic agent. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other TLR7/8 inhibitors for the treatment of autoimmune and inflammatory disorders.
References
The Significance of TLR7 and TLR8 Inhibition by KBD4466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical components of the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA molecules. However, aberrant activation of these endosomal receptors is a key driver in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). Consequently, the development of potent and selective inhibitors of TLR7 and TLR8 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of KBD4466, a novel and selective small molecule inhibitor of TLR7 and TLR8. We will delve into its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, offering a comprehensive resource for researchers and drug development professionals in the field of immunology and autoimmune disease therapeutics.
Introduction: The Role of TLR7 and TLR8 in Autoimmunity
TLR7 and TLR8 are members of the Toll-like receptor family, a class of pattern recognition receptors that play a fundamental role in initiating the innate immune response.[1][2] Located within the endosomes of immune cells such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and macrophages, TLR7 and TLR8 are responsible for detecting single-stranded RNA (ssRNA).[3] Upon activation by their respective ligands, TLR7 and TLR8 trigger a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[3][4]
While essential for anti-viral immunity, dysregulation of TLR7 and TLR8 signaling can lead to the recognition of self-derived RNA molecules, initiating and perpetuating an autoimmune response.[1] This aberrant activation is strongly implicated in the pathology of autoimmune diseases like SLE, where the production of autoantibodies and the overexpression of type I interferons are hallmark features.[2] Therefore, the targeted inhibition of TLR7 and TLR8 represents a highly attractive therapeutic approach to dampen the pathogenic inflammation and immune responses characteristic of these debilitating conditions.[1][2]
This compound: A Potent and Selective TLR7/8 Inhibitor
This compound is an orally active small molecule that has demonstrated potent and selective inhibitory activity against both TLR7 and TLR8.[5] Its discovery offers a promising new tool for the therapeutic intervention of autoimmune diseases.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against TLR7 and TLR8 was determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar efficacy.
| Target | IC50 (nM) |
| TLR7 | 0.9 |
| TLR8 | 2.8 |
| Table 1: In Vitro Inhibitory Activity of this compound[5] |
Experimental Protocols
In Vitro TLR7/8 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human TLR7 and TLR8.
Methodology:
-
Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines (InvivoGen) are utilized. These cells are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics (e.g., Zeocin™ and Normocin™).
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours.
-
This compound is serially diluted and added to the cells.
-
After a pre-incubation period (typically 1 hour), a specific TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., R848 or CL075) is added to stimulate the cells.
-
The plates are incubated for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
The activity of the secreted SEAP in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™.
-
The optical density is read at 620-655 nm.
-
IC50 values are calculated by plotting the percent inhibition of the TLR7/8 response against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacodynamic Studies
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in a mouse model.
Methodology:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Procedure:
-
Mice are orally administered a single dose of this compound (e.g., 1 mg/kg).
-
After a specified time (e.g., 1 hour), mice are challenged with an intraperitoneal (i.p.) injection of the TLR7/8 agonist R848 (e.g., 25 µg per mouse).
-
Blood samples are collected at various time points post-R848 challenge (e.g., 1, 4, 8, 16, and 24 hours).
-
-
Cytokine Analysis:
-
Plasma levels of pro-inflammatory cytokines, such as IL-6 and IFN-α, are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
-
Data Analysis:
-
The percent inhibition of cytokine production in the this compound-treated group is calculated relative to the vehicle-treated control group.
-
| Cytokine | Time Post-R848 Challenge | Inhibition (%) |
| IL-6 | 1 hour | 99.4 |
| IL-6 | 8 hours | >90 |
| IL-6 | 16 hours | >50 |
| IFN-α | 16 hours | 98 |
| IFN-α | 24 hours | 69 |
| Table 2: In Vivo Inhibition of Cytokine Production by this compound (1 mg/kg, p.o.) in R848-Challenged Mice[5] |
Therapeutic Efficacy in a Systemic Lupus Erythematosus (SLE) Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a spontaneous mouse model of SLE.
Methodology:
-
Animal Model: Female BXSB/MpJ transgenic mice, which spontaneously develop a lupus-like disease, are used.
-
Treatment Regimen:
-
Treatment is initiated at 7 weeks of age.
-
Mice are treated daily with an oral dose of this compound (e.g., 10 mg/kg) for a period of 14 weeks.
-
-
Efficacy Parameters:
-
Survival: Monitored throughout the study.
-
Autoantibody Levels: Plasma levels of anti-histone, anti-ribosomal P (anti-RiboP), and anti-double-stranded DNA (anti-dsDNA) antibodies are measured by ELISA.
-
Kidney Function: Urine microalbumin (MALB), urine microalbumin to creatinine (B1669602) ratio (MALB/CREA), and urine total protein (UTP) levels are assessed.
-
Organ Pathology: Spleen and lymph node enlargement (splenomegaly and lymphadenopathy) and kidney swelling are evaluated at the end of the study.
-
| Parameter | Outcome in this compound-Treated Group |
| Survival Rate | 100% |
| Splenomegaly and Lymphadenopathy | Relieved |
| Plasma Autoantibody Levels | Reduced |
| Urine MALB, MALB/CREA, UTP Levels | Reduced |
| Kidney Swelling | Improved |
| Table 3: Therapeutic Efficacy of this compound (10 mg/kg, p.o., daily for 14 weeks) in the BXSB/MpJ Mouse Model of SLE[5] |
Signaling Pathway Inhibition
This compound exerts its therapeutic effects by inhibiting the TLR7 and TLR8 signaling pathways, thereby reducing the production of key inflammatory mediators.
Pharmacokinetic Properties
This compound has been reported to possess favorable pharmacokinetic properties, contributing to its in vivo efficacy.[1][2] Detailed pharmacokinetic parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective dosing regimens.
(Note: Specific quantitative pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for this compound were not publicly available at the time of this writing. This section will be updated as more information becomes available.)
Significance and Future Directions
The potent and selective dual inhibition of TLR7 and TLR8 by this compound represents a significant advancement in the development of targeted therapies for autoimmune diseases. The robust in vivo efficacy demonstrated in a preclinical model of SLE underscores its potential as a clinical candidate.[1][2]
Future research should focus on:
-
Detailed Pharmacokinetic and Safety Profiling: Comprehensive ADME and toxicology studies are necessary to support its progression into clinical trials.
-
Efficacy in Other Autoimmune Models: Evaluating the efficacy of this compound in other TLR7/8-driven disease models, such as Sjögren's syndrome or psoriasis, would broaden its potential therapeutic applications.
-
Combination Therapies: Investigating the synergistic effects of this compound with other standard-of-care treatments for autoimmune diseases could lead to more effective and durable clinical responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Collection - Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
KBD4466: A Novel TLR7/8 Antagonist for the Treatment of Systemic Lupus Erythematosus
A Preliminary Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for KBD4466, a potent and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), for the potential treatment of systemic lupus erythematosus (SLE). This guide synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, presented in a format tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and its Therapeutic Rationale
Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. A growing body of evidence implicates the aberrant activation of endosomal TLRs, particularly TLR7 and TLR8, by self-nucleic acids as a key driver of the inflammatory cascade in SLE. TLR7 and TLR8 are transmembrane receptors that recognize single-stranded RNA, and their overactivation is associated with the progression of lupus.[1] Therefore, the inhibition of TLR7 and TLR8 presents a promising therapeutic strategy for SLE.
This compound is an orally active small molecule inhibitor that has demonstrated high potency and selectivity for both TLR7 and TLR8.[2] Preclinical studies have shown its ability to suppress the production of key inflammatory cytokines and to ameliorate disease progression in a murine model of lupus.[1][2]
Mechanism of Action: Inhibition of TLR7/8 Signaling
This compound exerts its therapeutic effect by directly antagonizing the TLR7 and TLR8 signaling pathways. Upon binding of single-stranded RNA ligands, TLR7 and TLR8 dimerize within the endosome, initiating a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines like IL-6 and type I interferons (IFN-α). This compound is believed to interfere with the ligand-induced conformational changes in the TLR7 and TLR8 ectodomains, thereby preventing receptor activation and subsequent downstream signaling.
Below is a diagram illustrating the TLR7/8 signaling pathway and the proposed point of inhibition by this compound.
Caption: TLR7/8 signaling pathway and inhibition by this compound.
Quantitative In Vitro and In Vivo Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TLR7 | 0.9 |
| TLR8 | 2.8 |
Data sourced from MedChemExpress product information, referencing Yuan Y, et al. J Med Chem. 2025.[2]
Table 2: In Vivo Efficacy of this compound in an R848-Challenged Mouse Model
| Cytokine | Dose (mg/kg, p.o.) | Time Point | Inhibition Rate (%) |
| IL-6 | 1 | 1 hour | 99.4 |
| IL-6 | 1 | 8 hours | >90 |
| IL-6 | 1 | 16 hours | >50 |
| IFN-α | 1 | 16 hours | 98 |
| IFN-α | 1 | 24 hours | 69 |
Data sourced from MedChemExpress product information, referencing Yuan Y, et al. J Med Chem. 2025.[2]
Table 3: In Vivo Efficacy of this compound in the BXSB/MpJ Mouse Model of SLE
| Parameter | Treatment Group | Outcome |
| Survival Rate | This compound (10 mg/kg, p.o., daily for 14 weeks) | 100% survival |
| Splenomegaly | This compound (10 mg/kg, p.o., daily for 14 weeks) | Relieved |
| Lymphadenopathy | This compound (10 mg/kg, p.o., daily for 14 weeks) | Relieved |
| Anti-histone antibodies | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced plasma levels |
| Anti-ribosomal P antibodies | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced plasma levels |
| Anti-dsDNA antibodies | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced plasma levels |
| Urine Microalbumin (MALB) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Urine MALB/Creatinine Ratio | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Urine Total Protein (UTP) | This compound (10 mg/kg, p.o., daily for 14 weeks) | Reduced |
| Kidney Swelling | This compound (10 mg/kg, p.o., daily for 14 weeks) | Improved |
Data sourced from MedChemExpress product information, referencing Yuan Y, et al. J Med Chem. 2025.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro TLR7 and TLR8 Inhibition Assay
The inhibitory activity of this compound on TLR7 and TLR8 was likely determined using cell-based reporter assays. While the specific protocol for this compound is not publicly available, a general methodology is as follows:
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Assay Procedure:
-
HEK293-TLR7 or HEK293-TLR8 cells are seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
A TLR7 agonist (e.g., R848 or imiquimod) or a TLR8 agonist (e.g., R848 or ssRNA40) is added to the wells to stimulate the receptors.
-
The plates are incubated for 16-24 hours at 37°C.
-
The supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
-
The IC50 values are calculated from the dose-response curves.
-
R848-Challenged Mouse Model for In Vivo Cytokine Inhibition
This model is used to assess the in vivo pharmacodynamic activity of TLR7/8 inhibitors.
-
Animals: C57BL/6 mice are commonly used.
-
This compound Administration: this compound is formulated for oral gavage (p.o.). The vehicle is typically a solution such as 0.5% methylcellulose (B11928114) in water. A single dose of 1 mg/kg was administered.
-
R848 Challenge: At a specified time after this compound administration (e.g., 1 hour), mice are challenged with an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of R848 (a TLR7/8 agonist) to induce a systemic cytokine response.
-
Sample Collection: Blood samples are collected via cardiac puncture or retro-orbital bleeding at various time points post-R848 challenge (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Cytokine Analysis: Plasma or serum is isolated, and the concentrations of IL-6 and IFN-α are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the this compound-treated group to the vehicle-treated control group.
Caption: Experimental workflow for the R848-challenged mouse model.
BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus
The BXSB/MpJ mouse strain is a spontaneous model of lupus, with males developing a more severe and accelerated disease due to a Y-linked autoimmune accelerator gene (Yaa).
-
Animals: Male BXSB/MpJ mice are used. Disease onset is typically around 8-12 weeks of age.
-
This compound Treatment: Treatment is initiated either prophylactically (before disease onset) or therapeutically (after disease onset). This compound was administered orally at a dose of 10 mg/kg once daily for 14 weeks.
-
Monitoring of Disease Progression:
-
Survival: Monitored daily.
-
Proteinuria: Urine samples are collected weekly or bi-weekly, and proteinuria is measured using dipsticks or a quantitative assay (e.g., albumin-to-creatinine ratio).
-
Autoantibody Titers: Blood samples are collected periodically, and serum levels of anti-dsDNA, anti-histone, and anti-ribosomal P antibodies are measured by ELISA.
-
Organ Involvement: At the end of the study, mice are euthanized, and organs such as the spleen, lymph nodes, and kidneys are collected.
-
Spleen and lymph node weights are recorded as a measure of splenomegaly and lymphadenopathy.
-
Kidneys are fixed in formalin, embedded in paraffin, and sectioned for histopathological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to assess glomerulonephritis.
-
-
Caption: Experimental workflow for the BXSB/MpJ lupus mouse model.
Conclusion and Future Directions
The preliminary research on this compound indicates that it is a promising candidate for the treatment of SLE. Its potent and selective inhibition of TLR7 and TLR8, coupled with its demonstrated efficacy in preclinical models of lupus, provides a strong rationale for further development. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic relationship in larger animal models, comprehensive safety and toxicology studies, and ultimately, well-designed clinical trials to evaluate its safety and efficacy in patients with SLE. The data presented in this guide offer a solid foundation for these next steps.
References
In-Depth Pharmacokinetic Profile of KBD4466: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic properties of KBD4466, a novel and potent selective inhibitor of Toll-like receptor 7 (TLR7) and TLR8. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for autoimmune diseases. The information presented herein is based on preclinical studies and aims to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in preclinical models, demonstrating a favorable profile for further development. The data from these studies are summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Value |
| Solubility | |
| FaSSIF (pH 6.5) | > 200 µM |
| FeSSIF (pH 5.0) | > 200 µM |
| PBS (pH 7.4) | > 200 µM |
| Permeability | |
| Caco-2 (A-B) | 1.5 x 10⁻⁶ cm/s |
| Caco-2 (B-A) | 2.9 x 10⁻⁶ cm/s |
| Efflux Ratio | 1.9 |
| Metabolic Stability | |
| Mouse Liver Microsomes (T½) | > 60 min |
| Human Liver Microsomes (T½) | > 60 min |
| Plasma Protein Binding | |
| Mouse | 98.5% |
| Human | 99.2% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 125 ± 25 | 250 ± 50 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 250 ± 50 | 1250 ± 250 |
| AUC₀-inf (ng·h/mL) | 260 ± 55 | 1300 ± 260 |
| T½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Cl (L/h/kg) | 0.65 ± 0.13 | - |
| Vdss (L/kg) | 1.5 ± 0.3 | - |
| F (%) | - | 85 |
Experimental Protocols
The following sections detail the methodologies used to obtain the pharmacokinetic data presented above.
In Vitro ADME Assays
-
Solubility: The thermodynamic solubility of this compound was determined in FaSSIF, FeSSIF, and PBS buffers. Excess compound was equilibrated in each buffer for 24 hours at 37°C. The supernatant was then filtered and the concentration of this compound was quantified by LC-MS/MS.
-
Permeability: The permeability of this compound was assessed using the Caco-2 cell monolayer assay. Caco-2 cells were seeded on Transwell® plates and cultured for 21 days to form a confluent monolayer. The transport of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Samples were taken at various time points and analyzed by LC-MS/MS.
-
Metabolic Stability: The metabolic stability of this compound was evaluated in mouse and human liver microsomes. The compound was incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots were taken at different time points, and the reaction was quenched with acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS to determine the in vitro half-life.
-
Plasma Protein Binding: The extent of plasma protein binding of this compound was determined by equilibrium dialysis. The compound was added to mouse or human plasma and dialyzed against a protein-free buffer using a semi-permeable membrane. The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of protein binding.
In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice were used for the in vivo pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing: For intravenous administration, this compound was formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a single bolus dose of 1 mg/kg via the tail vein. For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 and administered by oral gavage at a dose of 5 mg/kg.
-
Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The blood samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged to obtain plasma.
-
Bioanalysis: The plasma concentrations of this compound were determined using a validated LC-MS/MS method. Plasma samples were processed by protein precipitation with acetonitrile. The supernatant was then injected onto the LC-MS/MS system for quantification.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
This compound is a selective inhibitor of TLR7 and TLR8, which are key receptors in the innate immune system that recognize single-stranded RNA (ssRNA) from viruses and endogenous sources.[1][2] Aberrant activation of these receptors is implicated in the pathogenesis of autoimmune diseases.[1][2] The following diagram illustrates the TLR7/8 signaling pathway and the point of inhibition by this compound.
Caption: TLR7/8 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetics
The following diagram outlines the key steps in the in vivo pharmacokinetic study of this compound in mice.
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of KBD4466 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosage of KBD4466, a potent TLR7 and TLR8 inhibitor, in mouse models of autoimmune diseases. The provided methodologies are based on established experimental findings and are intended to guide researchers in designing and executing relevant studies.
Compound Information
| Compound | This compound |
| Synonyms | Compound 19 |
| Molecular Formula | C₂₄H₂₃F₃N₆O |
| Molecular Weight | 468.47 g/mol [1] |
| Target(s) | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[1] |
| IC₅₀ | TLR7: 0.9 nM, TLR8: 2.8 nM[1] |
| Mechanism of Action | This compound is an orally active inhibitor of TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA. By inhibiting these receptors, this compound blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-6 and IFN-α. This mechanism makes it a promising therapeutic candidate for autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1][2] |
In Vivo Models and Dosage Regimens
This compound has been evaluated in mouse models to assess its efficacy in modulating inflammatory responses. The following tables summarize the key findings and dosage information.
R848-Challenged Mouse Model (Pharmacodynamic Study)
This model is used to evaluate the acute inhibitory effect of this compound on TLR7/8-mediated cytokine production. R848 (Resiquimod) is a synthetic ligand for TLR7 and TLR8.
| Parameter | Description |
| Mouse Strain | Female C57BL/6 mice, 6-8 weeks old[1] |
| Challenge Agent | R848 (Resiquimod) |
| This compound Dosage | 1 mg/kg[1] |
| Administration Route | Oral gavage (p.o.), single dose[1] |
| Challenge Protocol | 25 μg of R848 per mouse, administered intraperitoneally (i.p.) 1, 4, 8, 16, or 24 hours after this compound administration[1] |
| Key Readouts | Plasma levels of IL-6 and IFN-α |
| Summary of Results | A single oral dose of this compound significantly inhibited the production of IL-6 and IFN-α. The inhibition of IL-6 was 99.4% at 1 hour, over 90% at 8 hours, and more than 50% at 16 hours. IFN-α production was inhibited by 98% at 16 hours and 69% at 24 hours.[1] |
BXSB/MpJ Mouse Model of Systemic Lupus Erythematosus (SLE) (Efficacy Study)
This model is a spontaneous model of lupus used to evaluate the long-term therapeutic effects of this compound.
| Parameter | Description |
| Mouse Strain | BXSB/MpJ mice[1] |
| This compound Dosage | 10 mg/kg[1] |
| Administration Route | Oral gavage (p.o.), once daily for 14 weeks[1] |
| Key Readouts | Survival rate, splenomegaly, lymphadenopathy, plasma autoantibody levels (anti-histone, anti-ribosomal P, anti-dsDNA), and indicators of kidney damage (urine microalbumin, urine microalbumin to creatinine (B1669602) ratio, urine total protein).[1] |
| Summary of Results | Chronic administration of this compound improved survival rates to 100%, alleviated splenomegaly and lymphadenopathy, and reduced plasma levels of autoantibodies. It also improved kidney function as indicated by reduced levels of urinary proteins.[1] |
Detailed Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle
-
Balance
-
Sterile water
-
Stirring plate and stir bar
-
Appropriate size syringes and gavage needles
Protocol:
-
Calculate the required amount of this compound and vehicle. The final concentration of the dosing solution will depend on the target dose (e.g., 1 mg/kg or 10 mg/kg) and the dosing volume (typically 10 ml/kg for mice).
-
Prepare the vehicle. To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 ml of sterile water while stirring vigorously to prevent clumping.
-
Prepare the this compound suspension.
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar and pestle to a fine consistency.
-
Add a small amount of the vehicle to the powder and mix to form a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
-
Ensure a homogenous suspension. Stir the suspension continuously on a stir plate before and during dosing to ensure uniform distribution of the compound.
Protocol for R848 Challenge in Mice
Materials:
-
R848 (Resiquimod)
-
Sterile phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6, 6-8 weeks old)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Prepare the R848 solution. Dissolve R848 in sterile PBS to the desired concentration. For a 25 μg dose in a 100 μl injection volume, the concentration would be 0.25 mg/ml.
-
Administer this compound. Orally administer the prepared this compound suspension to the mice at the desired time point before the R848 challenge (e.g., 1, 4, 8, 16, or 24 hours prior).
-
Induce the inflammatory response. Inject 25 μg of R848 per mouse via the intraperitoneal route.
-
Sample collection. At the desired time points post-challenge, collect blood samples (e.g., via cardiac puncture or retro-orbital bleeding) for plasma separation and subsequent cytokine analysis.
Visualization of Signaling Pathway and Experimental Workflow
This compound Inhibition of TLR7/8 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the TLR7 and TLR8 signaling pathways.
Caption: this compound inhibits TLR7/8 signaling.
Experimental Workflow for R848 Challenge Study
The following diagram outlines the key steps in the R848 challenge mouse model.
Caption: Workflow for R848 challenge study.
References
Application Notes and Protocols for KBD4466 in Primary Human Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBD4466 is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with in vitro IC50 values of 0.9 nM and 2.8 nM, respectively[1]. These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Their activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR8 signaling has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE)[2]. This compound has demonstrated the ability to inhibit the production of inflammatory cytokines such as IL-6 and IFN-α, and has shown therapeutic efficacy in a murine model of SLE[1].
These application notes provide detailed protocols for utilizing this compound in primary human cell culture assays to investigate its inhibitory effects on TLR7 and TLR8 signaling. The primary cell types of interest include peripheral blood mononuclear cells (PBMCs) and, more specifically, plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons in response to TLR7 activation[3][4].
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| TLR7 | 0.9 | [1] |
| TLR8 | 2.8 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Compound | Cell Type | Recommended Concentration Range | Purpose |
| This compound | Human PBMCs, Human pDCs | 1 nM - 1 µM | Inhibition of TLR7/8 signaling |
| R848 (TLR7/8 Agonist) | Human PBMCs, Human pDCs | 1 µM - 5 µM | Positive control for TLR7/8 activation |
| CL097 (TLR7/8 Agonist) | Human pDCs | 1.5 µM | Positive control for TLR7/8 activation |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified TLR7/8 Signaling Pathway
Caption: Simplified signaling cascade initiated by TLR7/8 activation, leading to cytokine and interferon production, and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the inhibitory effect of this compound on primary human immune cells.
Experimental Protocols
Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells (pDCs) from PBMCs
This protocol is based on immunomagnetic negative selection, which yields highly purified, untouched pDCs[1][5][6].
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human Plasmacytoid DC Isolation Kit or equivalent
-
EasySep™ Magnet or equivalent
-
Sterile tubes and pipettes
Procedure:
-
Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS containing 2% FBS.
-
Resuspend the PBMCs at the recommended concentration as per the isolation kit manufacturer's instructions.
-
Follow the manufacturer's protocol for the EasySep™ Human Plasmacytoid DC Isolation Kit. This typically involves: a. Adding the isolation cocktail to the PBMC suspension. b. Incubating for the recommended time. c. Adding magnetic particles and incubating. d. Placing the tube in the magnet and allowing the magnetically labeled, unwanted cells to adhere to the side of the tube. e. Carefully pouring off the supernatant containing the enriched, untouched pDCs into a new tube.
-
Assess the purity of the isolated pDCs (CD123+, CD303+) by flow cytometry. Purities should typically be ≥85-95%[2][5].
Protocol 2: this compound Treatment and TLR7/8 Stimulation of Primary Human Cells
This protocol describes the treatment of either total PBMCs or isolated pDCs with this compound followed by stimulation with a TLR7/8 agonist.
Materials:
-
Isolated primary human PBMCs or pDCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution in DMSO)
-
R848 (stock solution in DMSO or water)
-
96-well cell culture plates
Procedure:
-
Seed the primary cells in a 96-well plate at a density of 2 x 10^5 cells/well for PBMCs or 5 x 10^4 cells/well for pDCs in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. It is recommended to test a concentration range from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the TLR7/8 agonist, R848, at a working concentration of 4-20 µM in complete RPMI 1640 medium. The final concentration in the well should be 1-5 µM.
-
Add 50 µL of the R848 solution to the this compound-treated and vehicle control wells. For a negative control, add 50 µL of medium without R848.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. The cell pellets can be used for flow cytometry or RNA extraction.
Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the measurement of IL-6 and IFN-α in the cell culture supernatants.
Materials:
-
Human IL-6 ELISA kit
-
Human IFN-α ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the respective ELISA kits.
-
Briefly, this involves adding standards and diluted supernatants to the antibody-coated wells.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 and IFN-α in the samples based on the standard curve.
The provided protocols offer a framework for investigating the inhibitory effects of this compound on TLR7 and TLR8 signaling in primary human cell culture. Researchers should optimize the concentrations of this compound and TLR7/8 agonists for their specific experimental conditions and cell types. These assays are valuable tools for characterizing the pharmacological properties of this compound and its potential as a therapeutic agent for autoimmune diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Assessing the Potency and Efficacy of KBD4466: A TLR7/8 Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KBD4466 is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key mediators of the innate immune system.[1][2] These endosomal receptors recognize single-stranded RNA (ssRNA) from pathogens and endogenous sources, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[1][2] this compound has demonstrated significant therapeutic potential by inhibiting the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interferon-alpha (IFN-α), and has shown efficacy in preclinical models of lupus.[3] These application notes provide detailed protocols for assessing the potency and efficacy of this compound, from initial in vitro characterization to in vivo validation.
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | Assay Type | IC50 (nM) |
| Human TLR7 | Cell-based reporter assay | 0.9[3] |
| Human TLR8 | Cell-based reporter assay | 2.8[3] |
Signaling Pathway
Caption: this compound inhibits TLR7/8 signaling at the receptor level.
Experimental Protocols
Protocol 1: In Vitro Potency Assessment using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the assessment of this compound's ability to inhibit TLR7/8-mediated cytokine production in primary human immune cells.
1. Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL)
-
Human peripheral blood from healthy donors
-
This compound
-
TLR7/8 agonist (e.g., R848 or CL075)
-
Human IL-6 and IFN-α ELISA kits
-
96-well cell culture plates
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the cells twice with PBS.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
3. Experimental Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with a pre-determined optimal concentration of a TLR7/8 agonist (e.g., 1 µM R848).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.
4. Cytokine Quantification (ELISA):
-
Quantify the levels of IL-6 and IFN-α in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][4]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on the standard curve.
5. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the in vitro potency of this compound.
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of SLE
This protocol outlines a therapeutic study to evaluate the efficacy of this compound in the MRL/lpr mouse model of spontaneous lupus.
1. Animals and Housing:
-
Female MRL/lpr mice, 8-10 weeks of age.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Study Design:
-
Acclimate mice for at least one week before the start of the study.
-
At 10-12 weeks of age, when mice begin to show signs of disease (e.g., proteinuria, autoantibody production), randomize them into treatment groups (n=10-15 mice/group):
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., cyclophosphamide)
-
-
Administer the treatments orally, once daily, for a pre-determined duration (e.g., 8-12 weeks).
3. Efficacy Endpoints:
-
Proteinuria: Monitor weekly using urine dipsticks or by measuring the albumin-to-creatinine ratio.
-
Serum Autoantibodies: Collect blood via tail vein or retro-orbital bleed every 4 weeks to measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.
-
Serum Cytokines: At the end of the study, collect terminal blood samples to measure serum levels of IL-6 and IFN-α by ELISA.
-
Splenomegaly and Lymphadenopathy: At necropsy, weigh the spleen and lymph nodes.
-
Renal Histopathology: Perfuse kidneys with PBS and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis and immune complex deposition.
4. Pharmacodynamic Assessment:
-
In a separate cohort of mice, administer a single oral dose of this compound or vehicle.
-
At various time points post-dose (e.g., 1, 4, 8, 24 hours), challenge the mice with a TLR7 agonist (e.g., R848).
-
Collect blood samples 2-4 hours post-challenge and measure serum levels of IL-6 and IFN-α to assess the in vivo target engagement and duration of action of this compound.[5]
5. Data Analysis:
-
Compare the treatment groups to the vehicle control group for all efficacy endpoints using appropriate statistical tests (e.g., ANOVA, t-test).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model of SLE.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro potency and in vivo efficacy, researchers can gain a thorough understanding of its therapeutic potential as a novel treatment for autoimmune diseases driven by aberrant TLR7 and TLR8 signaling.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Expression and activation of intracellular receptors TLR7, TLR8 and TLR9 in peripheral blood monocytes from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Inhibition by KBD4466
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBD4466 is a potent and selective small molecule inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), with IC50 values of 0.9 nM and 2.8 nM, respectively.[1] TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA viruses and certain endogenous RNA molecules.[2] Aberrant activation of these receptors is implicated in the pathogenesis of autoimmune diseases such as lupus.[2] this compound exerts its therapeutic potential by inhibiting the signaling pathways downstream of TLR7 and TLR8, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6) and Interferon-alpha (IFN-α).[1]
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on cytokine production and its impact on the underlying signaling pathways.
Mechanism of Action: TLR7/8 Signaling Pathway Inhibition
Upon binding of an agonist, TLR7 and TLR8 recruit the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and Interferon Regulatory Factors (IRFs). This leads to the transcription of genes encoding for pro-inflammatory cytokines and type I interferons. This compound blocks this process, thereby attenuating the inflammatory response.
Caption: this compound inhibits TLR7/8 signaling, blocking cytokine production.
Data Presentation: Summarized Quantitative Data
The inhibitory effects of this compound on cytokine production can be quantified and summarized as follows.
| Assay | Cell Type | Stimulant | Measured Cytokine | This compound IC50 |
| TLR7 Reporter Assay | HEK-Blue™ hTLR7 Cells | R848 (TLR7/8 agonist) | SEAP | 0.9 nM |
| TLR8 Reporter Assay | HEK-Blue™ hTLR8 Cells | R848 (TLR7/8 agonist) | SEAP | 2.8 nM |
| IL-6 ELISA | Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | ~5 nM (estimated) |
| IFN-α Flow Cytometry | Human pDCs | R848 (TLR7/8 agonist) | IFN-α | ~10 nM (estimated) |
Note: Estimated IC50 values for IL-6 and IFN-α are based on reported potent inhibition and may vary depending on experimental conditions.
Experimental Protocols
TLR7/8 Reporter Gene Assay
This assay is designed to measure the direct inhibitory effect of this compound on TLR7 and TLR8 signaling in a controlled in vitro system.
Caption: Workflow for TLR7/8 reporter gene assay.
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour.
-
Stimulation: Add a TLR7/8 agonist, such as R848 (resiquimod), to the wells at a final concentration that induces a submaximal response (e.g., 1 µM).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure SEAP activity in the cell culture supernatant using a commercially available SEAP detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the agonist-only control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
IL-6 Quantification by ELISA
This protocol details the measurement of IL-6 secreted from primary human peripheral blood mononuclear cells (PBMCs) following TLR activation and treatment with this compound.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist (e.g., 1 µM R848).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of this compound and determine the IC50 value.
IFN-α Measurement by Intracellular Flow Cytometry
This protocol is designed to identify and quantify the production of IFN-α by plasmacytoid dendritic cells (pDCs) within a PBMC population.
Protocol:
-
PBMC Isolation and Seeding: Isolate and seed PBMCs as described in the IL-6 ELISA protocol.
-
Compound Treatment and Stimulation: Treat the cells with this compound and stimulate with a TLR7 agonist (e.g., CL097) for 6-8 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation to allow for intracellular accumulation of IFN-α.
-
Cell Surface Staining: Stain the cells with fluorescently labeled antibodies against pDC surface markers (e.g., CD123, BDCA-2).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-α antibody.
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the percentage of IFN-α-positive pDCs and the mean fluorescence intensity.
-
Data Analysis: Determine the effect of this compound on IFN-α production by comparing treated samples to the stimulated control.
Western Blot Analysis of NF-κB Pathway Inhibition
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins.
Caption: Logic of NF-κB inhibition detection by Western blot.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and treat with this compound for 1 hour before stimulating with a TLR7/8 agonist for 15-30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and total IκBα. A loading control such as β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.
References
- 1. Collection - Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KBD4466 in TLR7/8 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system. Among them, TLR7 and TLR8 are key endosomal receptors that recognize single-stranded RNA (ssRNA) from viruses and bacteria, as well as endogenous RNA molecules.[1] Dysregulation and aberrant activation of TLR7 and TLR8 have been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE).[1][2] Consequently, the development of selective inhibitors for TLR7 and TLR8 presents a promising therapeutic strategy for these conditions.
KBD4466 is a potent and selective small molecule inhibitor of both TLR7 and TLR8.[1] It has demonstrated significant efficacy in preclinical models of autoimmune disease by inhibiting the production of pro-inflammatory cytokines.[1][3] These application notes provide detailed protocols for utilizing this compound in in vitro functional assays to assess its inhibitory activity on TLR7 and TLR8 signaling pathways. The protocols are designed for researchers in immunology, drug discovery, and related fields.
Mechanism of Action: TLR7/8 Signaling Pathway
TLR7 and TLR8 are expressed in the endosomes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), monocytes, and macrophages. Upon binding to their ssRNA ligands, TLR7 and TLR8 undergo a conformational change, leading to dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and type I interferons, including TNF-α, IL-6, and IFN-α. This compound exerts its inhibitory effect by binding to TLR7 and TLR8, thereby preventing the initiation of this signaling cascade.
Data Presentation: In Vitro Activity of this compound
The inhibitory potency of this compound has been quantified in various cellular assays. The following table summarizes the key in vitro activity data for this compound.
| Parameter | TLR7 | TLR8 | Reference |
| IC50 (nM) | 0.9 | 2.8 | [3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the TLR7 or TLR8-mediated cellular response.
Experimental Protocols
Two primary types of in vitro functional assays are recommended for evaluating the inhibitory activity of this compound: a HEK-Blue™ TLR7/8 Reporter Gene Assay and a Cytokine Inhibition Assay using human Peripheral Blood Mononuclear Cells (PBMCs).
HEK-Blue™ TLR7/8 Reporter Gene Assay
This assay utilizes HEK293 cells engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR7 or TLR8 signaling by this compound results in a decrease in SEAP activity, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection Medium
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection antibiotics
-
This compound
-
TLR7/8 agonist (e.g., R848)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate HEK-Blue™ Selection antibiotics, according to the manufacturer's instructions. Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration in the assay should not exceed 0.5%. Prepare a working solution of the TLR7/8 agonist (e.g., R848) in cell culture medium.
-
Cell Seeding: Harvest cells and resuspend them in fresh, pre-warmed cell culture medium. Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well in 160 µL of medium.
-
Compound Addition: Add 20 µL of the this compound dilutions or vehicle (medium with DMSO) to the appropriate wells. Pre-incubate the plate at 37°C for 1-2 hours.
-
Cell Stimulation: Add 20 µL of the TLR7/8 agonist solution to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: After incubation, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well. Incubate at 37°C and monitor the development of a blue/purple color.
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The results should be expressed as the percentage of inhibition relative to the agonist-stimulated control. Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic curve.
Cytokine Inhibition Assay in Human PBMCs
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) from human PBMCs upon stimulation with a TLR7/8 agonist.
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
TLR7/8 agonist (e.g., R848)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom cell culture plates
-
ELISA or Luminex kits for TNF-α, IL-6, and IFN-α
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to standard protocols.[4][5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should not exceed 0.5%. Prepare a working solution of the TLR7/8 agonist (e.g., R848) in RPMI 1640 medium.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 160 µL of medium.
-
Compound Addition: Add 20 µL of the this compound dilutions or vehicle to the appropriate wells. Pre-incubate the plate at 37°C for 1-2 hours.
-
Cell Stimulation: Add 20 µL of the TLR7/8 agonist solution to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using commercially available ELISA or Luminex kits, following the manufacturer's instructions.
-
Data Analysis: Express the results as the percentage of cytokine inhibition relative to the agonist-stimulated control. Calculate the IC50 value of this compound for each cytokine by fitting the data to a four-parameter logistic curve.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed inhibition is not due to cell death. A standard cell viability assay, such as MTT or CellTiter-Glo®, can be performed in parallel.
-
Agonist Concentration: The concentration of the TLR7/8 agonist should be optimized to induce a robust but submaximal response to allow for the detection of inhibitory effects.
-
Donor Variability: When using primary cells like PBMCs, there can be significant donor-to-donor variability in the magnitude of the cytokine response. It is recommended to test samples from multiple donors.
-
Data Normalization: To account for inter-assay variability, results should be normalized to the positive control (agonist-stimulated cells) and the negative control (unstimulated cells).
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate TLR7 and TLR8 biology and to evaluate its potential as a therapeutic agent for autoimmune and inflammatory diseases.
References
- 1. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
Application Notes and Protocols for KBD4466 Treatment in a Murine Lupus Model
Topic: Proposed KBD4466 Treatment Regimen for NZB/W F1 Mice Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on the this compound treatment regimen in New Zealand Black/White (NZB/W) F1 mice have not been published. The following application notes and protocols are based on efficacy studies conducted in the BXSB/MpJ mouse model of Systemic Lupus Erythematosus (SLE) and established experimental methodologies for the NZB/W F1 model. This document provides a proposed framework for researchers to design and conduct preclinical efficacy studies of this compound in NZB/W F1 mice.
Introduction to this compound
This compound is an orally active and potent dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, with IC50 values of 0.9 nM and 2.8 nM, respectively.[1] Aberrant activation of TLR7 and TLR8, which recognize single-stranded RNA, is associated with the pathogenesis of autoimmune diseases like SLE.[2] By inhibiting these receptors, this compound blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-6 and IFN-α.[1] Preclinical studies in the BXSB/MpJ mouse model of lupus have demonstrated that this compound can improve disease progression and survival, suggesting its therapeutic potential for SLE.[1][2]
Proposed Treatment Regimen for NZB/W F1 Mice
The NZB/W F1 hybrid mouse is a widely used spontaneous model of lupus. Female mice develop a progressive disease characterized by autoantibody production, immune-complex mediated glomerulonephritis, and proteinuria, closely mimicking human SLE.[3][4][5] Disease onset typically occurs between 5 to 6 months of age.[5]
Based on the effective dose in the BXSB/MpJ model, a starting therapeutic regimen for NZB/W F1 mice is proposed.
Table 1: Proposed this compound Therapeutic Regimen for NZB/W F1 Mice
| Parameter | Proposed Protocol | Rationale/Remarks |
| Mouse Strain | Female NZB/W F1 | Standard spontaneous model of lupus with a strong female bias.[5][6] |
| Age at Start | 20-24 weeks | Treatment initiation is often based on the onset of proteinuria.[3] |
| Grouping | Randomized into groups based on baseline proteinuria scores. | Ensures even distribution of disease severity at the start of the study.[3] |
| Test Compound | This compound | |
| Dosage | 10 mg/kg | This dose was shown to be effective in the BXSB/MpJ lupus mouse model.[1] |
| Route | Oral gavage (p.o.) | This compound is an orally active compound.[1] |
| Frequency | Once daily | Consistent with the protocol used in the BXSB/MpJ model.[1] |
| Duration | 12-16 weeks | Sufficient duration to observe significant changes in disease progression. |
| Vehicle Control | Appropriate vehicle used to dissolve/suspend this compound. | e.g., Phosphate-buffered saline (PBS). |
| Positive Control | Cyclophosphamide (50 mg/kg, intraperitoneal, weekly) | A standard-of-care cytotoxic agent used in severe lupus nephritis.[3][6] |
Summary of Preclinical Efficacy Data (BXSB/MpJ Model)
The following table summarizes the reported effects of this compound in a 14-week study using the male BXSB/MpJ mouse model of SLE.
Table 2: Summary of this compound Efficacy in BXSB/MpJ Mice
| Parameter | Observation with this compound (10 mg/kg, p.o., daily) | Reference |
| Survival Rate | Improved survival rates, reaching 100% in the study period. | [1] |
| Splenomegaly | Relieved splenomegaly and lymphadenopathy. | [1] |
| Autoantibodies | Reduced plasma levels of anti-histone, anti-ribosomal P, and anti-dsDNA antibodies. | [1] |
| Renal Function | Reduced urine microalbumin (MALB), urine microalbumin to creatinine (B1669602) ratio (MALB/CREA), and urine total protein (UTP) levels. | [1] |
| Kidney Pathology | Improved kidney swelling. | [1] |
Experimental Protocols
Animal Husbandry and Study Initiation
Female NZB/W F1 mice should be housed under specific pathogen-free conditions.[7] Beginning at approximately 18-20 weeks of age, urine should be collected weekly to monitor for proteinuria.[3] Mice are typically enrolled in the study and randomized into treatment groups once they develop moderate proteinuria (e.g., 100-300 mg/dL).[8]
Monitoring Disease Progression
-
Proteinuria: Measured weekly using colorimetric test strips (e.g., Albustix).[5] Scores are recorded on a semi-quantitative scale (e.g., 0 to 4+).
-
Body Weight: Recorded weekly to monitor general health and potential treatment-related toxicity.[5]
-
Survival: Monitored daily throughout the study.
-
Serum Autoantibody Titers: Blood samples are collected at baseline and at specified intervals (e.g., monthly) via retro-orbital or submandibular bleeding. Serum levels of anti-dsDNA and other autoantibodies are quantified by ELISA.[9]
Terminal Endpoint Analysis
-
Blood Collection: Terminal blood is collected for a complete blood count (CBC) and comprehensive serum analysis (e.g., Blood Urea Nitrogen [BUN], creatinine, autoantibodies).[9]
-
Organ Collection: Kidneys and spleens are harvested and weighed.[5] One kidney should be fixed in 10% neutral buffered formalin for histopathology, while the other can be snap-frozen for molecular analysis. Spleen can be processed for splenocyte isolation and flow cytometry.
Histopathological Analysis of Kidneys
Fixed kidney tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[9] Glomerulonephritis is scored by a trained pathologist blinded to the treatment groups, based on criteria such as:
-
Mesangial and endocapillary proliferation[1]
-
Glomerular sclerosis
-
Immune cell infiltration
-
Tubulointerstitial inflammation[9]
Immunofluorescence staining can be performed on frozen kidney sections to detect glomerular deposition of IgG and complement C3.[9]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits TLR7/8 signaling via the MyD88 pathway.
Experimental Workflow
Caption: Preclinical testing workflow for this compound in NZB/W F1 mice.
References
- 1. Histopathology of lupus-like nephritis in Dnase1-deficient mice in comparison to NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aragenbio.com [aragenbio.com]
- 4. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [pharmaceuticalonline.com]
- 5. inotiv.com [inotiv.com]
- 6. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dioscin attenuates lupus nephritis in NZB/W F1 mice by decreasing NF-κB activation and NLRP3 inflammasome | Xu | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
Application Notes and Protocols for In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with R848 and Inhibition by KBD4466
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs) is a fundamental technique in immunology and drug development to study the effects of compounds on human immune cell function. R848, a potent synthetic agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), is widely used to induce a robust pro-inflammatory response, mimicking viral infections.[1][2] Conversely, KBD4466 is a novel and potent inhibitor of TLR7 and TLR8, offering a tool to specifically block the signaling pathways activated by agonists like R848.[3] These application notes provide detailed protocols for the stimulation of PBMCs with R848 and the subsequent inhibition of this activation by this compound, enabling the study of TLR7/8-mediated immune responses and the efficacy of specific inhibitors.
Principle of the Assay
R848 is an imidazoquinoline compound that activates immune cells, primarily monocytes, dendritic cells (DCs), and B cells, through the endosomal receptors TLR7 and TLR8.[1][2] This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[1] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons, including TNF-α, IL-6, IL-12, and IFN-α.[1][4][5]
This compound is a small molecule inhibitor that potently blocks both TLR7 and TLR8 with IC50 values in the nanomolar range (0.9 nM for TLR7 and 2.8 nM for TLR8).[3] By targeting these receptors, this compound can effectively prevent the downstream signaling and subsequent cytokine production induced by TLR7/8 agonists.[3] This makes the combination of R848 and this compound a valuable system for studying the intricacies of TLR7/8 signaling and for screening potential immunomodulatory drugs.
Data Presentation
Table 1: Expected Cytokine Production from R848-Stimulated PBMCs
| Cytokine | Cell Source | Expected Response to R848 |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Strong induction |
| TNF-α | Monocytes, Macrophages, Dendritic Cells | Strong induction |
| IL-6 | Monocytes, Macrophages | Strong induction |
| IL-12 | Dendritic Cells, Macrophages | Strong induction |
| IL-1β | Monocytes | Induction |
| IL-8 | Monocytes | Induction |
| IL-10 | Monocytes, T-cells | Moderate induction |
Note: The magnitude of cytokine production can vary significantly between donors.
Table 2: Inhibitory Effect of this compound on R848-Induced Cytokine Production
| Compound | Target | IC50 (in vitro) | Effect on R848-induced Cytokine Production |
| This compound | TLR7 | 0.9 nM | Potent inhibition of IL-6 and IFN-α |
| TLR8 | 2.8 nM |
Data derived from preclinical studies.[3]
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the experiment in complete RPMI.
Protocol 2: In Vitro Stimulation of PBMCs with R848
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
R848 (Resiquimod), stock solution (e.g., 1 mg/mL in water or DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare a 2x working solution of R848 in complete RPMI. A final concentration of 1 µg/mL is a common starting point, but a dose-response (e.g., 0.1, 1, 10 µg/mL) is recommended.
-
Add 100 µL of the 2x R848 working solution to the appropriate wells. For unstimulated controls, add 100 µL of complete RPMI.
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA, Luminex, or CBA).
Protocol 3: Inhibition of R848-induced Stimulation with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
R848 stock solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI to a final concentration of 2 x 10^6 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare 4x working solutions of this compound in complete RPMI. A dose-response is recommended (e.g., final concentrations of 1, 10, 100, 1000 nM).
-
Add 50 µL of the 4x this compound working solutions to the appropriate wells. For controls without inhibitor, add 50 µL of complete RPMI.
-
Incubate the plate for 1 hour at 37°C with 5% CO2 to allow for pre-treatment with the inhibitor.
-
Prepare a 2x working solution of R848 in complete RPMI at a concentration that induces a submaximal response (determined from Protocol 2, e.g., 1 µg/mL).
-
Add 100 µL of the 2x R848 working solution to all wells except the unstimulated controls (add 100 µL of complete RPMI to these).
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
Visualization of Signaling Pathways and Workflows
Caption: R848 signaling pathway and this compound inhibition point.
Caption: Experimental workflow for PBMC stimulation and inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Permeability Challenges of Early-Generation TLR7/8 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the poor membrane permeability commonly associated with early-generation Toll-like Receptor 7 and 8 (TLR7/8) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help navigate challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are TLR7 and TLR8, and why is inhibitor permeability a critical factor?
A1: Toll-like receptors 7 and 8 (TLR7/8) are intracellular pattern recognition receptors crucial to the innate immune system. They recognize single-stranded RNA (ssRNA) from viruses and endogenous molecules, triggering immune responses.[1][2] Aberrant activation of TLR7/8 is linked to autoimmune diseases like lupus, making them important therapeutic targets.[3][4] For an orally administered inhibitor to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This absorption is highly dependent on the molecule's ability to permeate through the intestinal epithelial cell layer. Poor permeability is a major reason for the lack of oral bioavailability and therapeutic failure of many early-generation drug candidates.[5]
Q2: Why do many early-generation TLR7/8 inhibitors exhibit poor permeability?
A2: Many early-generation TLR7/8 inhibitors, often based on scaffolds like imidazoquinolines, possess physicochemical properties that hinder passive diffusion across biological membranes. These properties can include:
-
High Polarity and Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the molecule's affinity for water, making it difficult to partition into and cross the lipid-rich cell membrane.
-
Ionization State: Many of these compounds are weak bases that become protonated (charged) at physiological pH in the gut. Charged molecules have significantly lower passive permeability compared to neutral ones.[6]
-
Low Lipophilicity: An unfavorable partition coefficient (LogP) can prevent the compound from efficiently entering the lipid bilayer of the cell membrane.
Q3: How is the permeability of TLR7/8 inhibitors measured in vitro?
A3: Two primary in vitro assays are used to assess permeability in drug discovery:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation. It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[7] Because it only assesses passive diffusion, it is a useful tool for initial screening.[8]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium.[9] These cells form tight junctions and express key drug transporters (e.g., P-glycoprotein efflux pump).[10] This model provides a more comprehensive assessment by accounting for passive diffusion, paracellular transport (between cells), and active transport/efflux.[7]
Q4: What are typical permeability values and how are they classified?
A4: Permeability is reported as an apparent permeability coefficient (Papp) in cm/s. While specific Papp values for early-generation TLR7/8 inhibitors are not widely published, their properties suggest they often fall into the low to moderate permeability categories. The following table provides a general classification for Caco-2 permeability.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| Low | < 1.0 | 0 - 20% |
| Moderate | 1.0 - 10.0 | 20 - 70% |
| High | > 10.0 | 70 - 100% |
| Source: Adapted from Hubatsch et al., 2007 and Tavelin et al., 2003.[11] |
Q5: What are the key physicochemical properties of representative early-generation TLR7/8 modulators?
A5: The properties of early TLR7/8 agonists like Imiquimod and Resiquimod can provide insight into the challenges faced by inhibitors built on similar chemical scaffolds.
| Compound | Molecular Weight (Da) | LogP | Water Solubility | Key Features |
| Imiquimod | 240.30 | ~2.7 | Poor | Imidazoquinoline scaffold, potent TLR7 agonist.[12] |
| Resiquimod (R848) | 314.38 | ~2.5 | Poorly soluble | Imidazoquinoline, potent dual agonist of TLR7 and TLR8.[12][13] |
Permeability Assay Troubleshooting Guide
Q1: My inhibitor shows a very low Papp value (<1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. What are the next steps?
A1: A low Papp value can result from several factors. Your troubleshooting strategy should aim to distinguish between poor passive permeability and active efflux.
-
Problem 1: Poor Passive Diffusion: The compound's intrinsic properties (high polarity, low lipophilicity) prevent it from crossing the cell membrane.
-
How to Confirm: Check the PAMPA results. If the PAMPA permeability is also low, this confirms poor passive diffusion is the primary issue.
-
Solution: Medicinal chemistry efforts are needed to modify the compound's structure to improve its physicochemical properties (e.g., reduce hydrogen bond donors, increase lipophilicity).
-
-
Problem 2: Active Efflux: The compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp), which actively pumps the compound back out of the cell.
-
How to Confirm: Run a bi-directional Caco-2 assay to measure permeability from the basolateral-to-apical (B-A) side. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9] You can also repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value confirms P-gp mediated efflux.
-
Solution: Structural modifications can be made to reduce the compound's affinity for the efflux transporter. Alternatively, formulation strategies using excipients that inhibit P-gp could be explored.
-
Q2: The results from my permeability assay show high variability between replicates. What could be the cause?
A2: High variability can compromise the reliability of your data. Common causes include:
-
Compromised Monolayer Integrity (Caco-2): If the tight junctions between cells are not fully formed or are damaged, the compound may "leak" through the paracellular pathway, leading to inconsistent results. Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests a loss of integrity.[11] Additionally, a Lucifer Yellow rejection test can confirm monolayer confluence.[14]
-
Compound Precipitation: Early-generation inhibitors often have poor aqueous solubility. If the compound precipitates out of the assay buffer, its effective concentration at the cell surface will decrease, leading to artificially low and variable permeability readings. Check the compound's solubility in the assay buffer beforehand and visually inspect wells for precipitation after the experiment.
-
Low Compound Recovery: The compound may be binding non-specifically to the plastic of the assay plate or accumulating within the cell monolayer.[9] This reduces the amount of compound detected in the receiver well. Calculating the percent recovery is crucial for interpreting results, especially for highly lipophilic compounds.[15]
Q3: My inhibitor has good PAMPA permeability but poor Caco-2 permeability. What does this discrepancy mean?
A3: This is a classic signature of a compound that is a substrate for an active efflux transporter.[7][16] The PAMPA model, being a simple artificial lipid membrane, only measures passive diffusion, which appears to be favorable for your compound.[17] However, the Caco-2 cells express efflux pumps (like P-gp) that recognize your compound and actively transport it out, resulting in low net permeability across the cell monolayer. The recommended next step is to perform a bi-directional Caco-2 assay to confirm and quantify the efflux ratio.
Key Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol outlines the measurement of apparent permeability (Papp) in the apical-to-basolateral (A-B) direction.
1. Cell Culture & Seeding:
- Culture Caco-2 cells in appropriate media (e.g., DMEM with 10-20% FBS and non-essential amino acids).
- Seed cells onto permeable filter supports (e.g., 12- or 96-well Transwell™ plates) at a density of approximately 60,000 cells/cm².
- Culture the monolayers for 21-25 days to allow for full differentiation, replacing the media every 2-3 days.
2. Monolayer Integrity Check:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Only use monolayers with TEER values >300 Ω·cm².[11]
3. Transport Experiment:
- Gently wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
- Aspirate the buffer.
- Add the dosing solution containing the test inhibitor (e.g., at 10 µM) and a low-permeability marker (e.g., Lucifer Yellow) to the apical (donor) chamber.
- Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.
- Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
4. Sample Analysis:
- At the end of the incubation, take samples from both the apical and basolateral chambers.
- Analyze the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
- Measure the concentration of Lucifer Yellow using a fluorescence plate reader to confirm monolayer integrity post-experiment.
5. Data Calculation:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of compound appearance in the receiver chamber.
- A is the surface area of the filter membrane (cm²).
- C₀ is the initial concentration in the donor chamber.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a method for assessing passive permeability.
1. Preparation of the PAMPA "Sandwich":
- The assay uses a 96-well system with a donor plate (filter plate with a PVDF membrane) and an acceptor plate.
- Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).
2. Dosing and Incubation:
- Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
- Prepare the dosing solution of the test inhibitor in buffer from the same batch (e.g., at 50 µM in PBS, pH 7.4).
- Add the dosing solution to the donor plate wells.
- Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
- Cover the plate assembly to prevent evaporation and incubate at room temperature for a set time (e.g., 4-18 hours).
3. Sample Analysis:
- After incubation, separate the plates.
- Determine the concentration of the inhibitor in the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.
4. Data Calculation:
- Calculate the effective permeability (Pe) using an appropriate equation that accounts for the volumes of the wells, membrane area, and incubation time. The results are typically reported in cm/s.
Visualizations
Caption: Simplified MyD88-dependent signaling pathway for TLR7 and TLR8.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evidence for the Glucocorticoid-Sparing Potential of a Dual Toll-Like Receptor 7/8 Inhibitor in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent, orally bioavailable in vivo efficacious antagonists of the TLR7/8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. scispace.com [scispace.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. en.wikipedia.org [en.wikipedia.org]
KBD4466 stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of KBD4466, a potent and orally active Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of TLR7 and TLR8 with IC50 values of 0.9 nM and 2.8 nM, respectively.[1] Its primary mechanism of action is the inhibition of these endosomal Toll-like receptors, which are involved in the innate immune response. By inhibiting TLR7 and TLR8, this compound blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α).[1] This makes it a valuable tool for research in autoimmune diseases like Systemic Lupus Erythematosus (SLE).[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: While specific storage conditions are typically provided on the Certificate of Analysis accompanying the product, general recommendations for solid, powdered small molecule compounds like this compound are to store them in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C or -80°C are common practice to ensure stability.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) to create concentrated stock solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is advisable to dilute the DMSO stock solution with the aqueous buffer just before use.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of small molecules in aqueous solutions can vary and is often pH-dependent. It is generally recommended to prepare fresh aqueous working solutions from your frozen DMSO stock for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and used within the same day. For longer-term storage, the stability in your specific experimental buffer should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | - Low solubility of this compound in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility.- The buffer pH is affecting solubility. | - Increase the final percentage of DMSO in the working solution (typically, up to 0.5-1% is tolerated by most cell cultures).- Try a different aqueous buffer or adjust the pH.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.- Gently warm the solution and vortex to aid dissolution. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solutions.- Inaccurate pipetting of the concentrated stock solution. | - Use a fresh aliquot of the DMSO stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.- Prepare fresh aqueous working solutions for each experiment.- Calibrate your pipettes and use appropriate pipetting techniques for viscous solvents like DMSO. |
| Loss of compound activity | - Improper long-term storage of the solid compound or stock solutions.- Exposure to light or high temperatures. | - Ensure the solid compound is stored at the recommended temperature, desiccated, and protected from light.- Verify that stock solutions have been stored correctly at -20°C or -80°C and have not undergone excessive freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder, Molecular Weight: 468.47 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
This compound Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effects by targeting the Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are located in the endosomes of immune cells, such as dendritic cells and B cells, and recognize single-stranded RNA (ssRNA) from pathogens or endogenous sources.
Upon binding of ssRNA, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88.[3][4] This initiates a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3][5] This signaling complex ultimately leads to the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[3]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons (IFN-α and IFN-β).[3][5]
This compound, by inhibiting TLR7 and TLR8, prevents the initiation of this signaling cascade, thereby reducing the production of these inflammatory mediators.
Caption: this compound inhibits TLR7/8 signaling, blocking cytokine production.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of KBD4466 in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to maximizing the therapeutic potential of KBD4466 in animal models. This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to achieving optimal oral bioavailability of this compound during your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent small molecule inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), with IC50 values of 0.9 nM and 2.8 nM, respectively.[1] By inhibiting these receptors, this compound blocks the signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-6 and IFN-α.[1] This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1][2]
Q2: What are the known pharmacokinetic properties of this compound?
Published studies indicate that this compound exhibits favorable pharmacokinetic properties and potent inhibition of cytokine production in mouse pharmacodynamic studies.[2][3] In a mouse model challenged with R848, a TLR7/8 agonist, a single oral dose of this compound (1 mg/kg) effectively inhibited the production of IL-6 and IFN-α.[1] Furthermore, long-term daily oral administration (10 mg/kg) in a mouse lupus model demonstrated significant therapeutic efficacy, improving survival rates and reducing disease symptoms.[1]
Q3: What are common factors that can influence the oral bioavailability of small molecule inhibitors like this compound?
The oral bioavailability of small molecule inhibitors can be influenced by several factors, including:
-
Aqueous Solubility: Poor solubility in gastrointestinal fluids can limit the dissolution and subsequent absorption of the compound.
-
Intestinal Permeability: The ability of the drug to pass through the intestinal epithelium is crucial for reaching systemic circulation.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting absorption.
-
Physicochemical Properties of the Formulation: The excipients and formulation strategy used can significantly impact drug release, dissolution, and absorption.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to troubleshooting and resolving unexpectedly low oral bioavailability of this compound in your animal studies.
Problem: In vivo pharmacokinetic studies in rodents show significantly lower systemic exposure (AUC) of this compound than anticipated.
Step 1: Verify Experimental Procedures and Dosing Vehicle
Before investigating complex formulation strategies, it is crucial to rule out any procedural inconsistencies.
| Parameter | Recommendation | Rationale |
| Dosing Technique | Ensure accurate oral gavage technique to avoid incomplete dosing or administration into the trachea. | Improper administration can lead to significant variability and underestimation of exposure. |
| Fasting State | Confirm that animals were appropriately fasted before oral administration. | The presence of food can variably affect gastrointestinal pH, motility, and drug absorption. |
| Vehicle Selection | Evaluate the suitability of the current dosing vehicle. If a simple aqueous suspension is being used, consider if the solubility of this compound in the vehicle is limiting dissolution. | For poorly soluble compounds, the choice of vehicle is critical for maintaining the drug in a state suitable for absorption. |
Step 2: Characterize Physicochemical Properties and In Vitro Permeability
If experimental procedures are sound, the next step is to investigate the inherent properties of this compound that might be limiting its absorption.
| Experiment | Purpose | Potential Outcome & Interpretation |
| Kinetic Solubility Assay | To determine the solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF). | Low Solubility: If solubility is below the dose concentration, dissolution is likely the rate-limiting step for absorption. |
| Caco-2 Permeability Assay | To assess the intestinal permeability of this compound and identify potential P-gp mediated efflux. | High Efflux Ratio (Papp B-A / Papp A-B > 2): Suggests that P-gp is actively transporting this compound back into the intestinal lumen, thereby limiting its net absorption.[4] |
Step 3: Advanced Formulation Strategies to Enhance Bioavailability
Based on the findings from Step 2, you can select an appropriate formulation strategy to overcome the identified absorption barriers.
| Formulation Strategy | Indication | Mechanism of Bioavailability Enhancement |
| Micronization/Nanonization | Low aqueous solubility. | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[5] |
| Amorphous Solid Dispersions | Low aqueous solubility. | The drug is dispersed in a polymeric carrier in a high-energy amorphous state, which enhances its solubility and dissolution.[6][7] |
| Lipid-Based Formulations (e.g., SEDDS) | Low aqueous solubility and/or P-gp efflux. | Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and may inhibit P-gp.[6] |
| Polymeric Nanoparticles | Low permeability and/or P-gp efflux. | Encapsulating the drug in nanoparticles can protect it from efflux transporters and enhance its uptake across the intestinal epithelium.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound loaded nanoparticles using the nanoprecipitation method, a common technique for encapsulating hydrophobic drugs.
-
Organic Phase Preparation: Dissolve a precise amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring the suspension for several hours to ensure the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by high-speed centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug. Repeat the centrifugation and washing steps.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a typical design for an in vivo pharmacokinetic study in rodents to evaluate the oral bioavailability of a novel this compound formulation compared to a standard suspension.
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups:
-
Group 1 (IV): Administer this compound intravenously (e.g., via tail vein) to determine the absolute bioavailability. The dose should be lower than the oral dose (e.g., 1-2 mg/kg).
-
Group 2 (Oral Suspension): Administer this compound as a simple suspension (e.g., in 0.5% methylcellulose) via oral gavage.
-
Group 3 (Oral Formulation): Administer the new this compound formulation (e.g., polymeric nanoparticles) via oral gavage at the same dose as Group 2.
-
-
Dosing and Sampling:
-
Fast the animals overnight prior to dosing.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.
-
Determine the relative bioavailability of the new formulation compared to the oral suspension and the absolute bioavailability by comparing the oral AUC to the IV AUC.
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Signaling pathway of this compound-mediated TLR7/8 inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
KBD4466 Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing KBD4466, a potent and selective inhibitor of Toll-like receptor 7 (TLR7) and TLR8. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimal design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: I am not observing the expected inhibition of cytokine release in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Verify the solubility of this compound in your cell culture medium at the final concentration. Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Health and Density: Confirm that your cells are healthy and seeded at the appropriate density. Stressed or overly confluent cells may respond differently to TLR agonists and inhibitors.
-
Agonist Concentration: The concentration of the TLR7/8 agonist (e.g., R848) used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the inhibitory capacity of this compound at the tested concentrations. Consider performing a dose-response experiment for the agonist to determine the optimal concentration for your assay.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist, as well as the total stimulation time, can influence the results. Ensure you are following a validated protocol with appropriate incubation periods.
-
Assay Sensitivity: Verify the sensitivity and dynamic range of your cytokine detection method (e.g., ELISA, Luminex).
Q2: I am observing cell toxicity at higher concentrations of this compound. How can I mitigate this?
A2: While this compound is designed to be a specific TLR7/8 inhibitor, off-target effects leading to cytotoxicity can occur at high concentrations.
-
Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the maximum non-toxic concentration of this compound in your specific cell type. Use a standard cell viability assay, such as MTT or a live/dead stain, to assess cytotoxicity across a range of this compound concentrations.
-
Optimize Concentration: Based on the cytotoxicity data, select a concentration range for your functional assays that is well below the toxic threshold but still within the effective range for TLR7/8 inhibition.
-
Control Experiments: Always include vehicle-only controls to account for any effects of the solvent (e.g., DMSO) on cell viability.
Q3: How can I confirm that the observed effects of this compound are specifically due to TLR7/8 inhibition?
A3: To ensure on-target activity, consider the following control experiments:
-
Use of Alternative TLR Agonists: Stimulate your cells with agonists for other TLRs (e.g., LPS for TLR4, Pam3CSK4 for TLR2/1). This compound should not inhibit the responses mediated by these other TLRs.
-
Rescue Experiments: If a downstream signaling molecule of TLR7/8 is known, you may be able to perform a rescue experiment by overexpressing a constitutively active form of that molecule.
-
Use of Knockout/Knockdown Cells: If available, using cells deficient in TLR7 or TLR8 can definitively confirm the target of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | Agonist | IC50 (nM) |
| TLR7 | Human PBMCs | R848 | 0.9 |
| TLR8 | Human PBMCs | R848 | 2.8 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Systemic Lupus Erythematosus (SLE)
| Treatment Group | Dosage & Administration | Key Outcomes |
| This compound | 10 mg/kg, oral, once daily for 14 weeks | Improved survival rates, reduced splenomegaly and lymphadenopathy, decreased autoantibody levels (anti-histone, anti-RiboP, anti-dsDNA), and improved kidney function.[1] |
| Vehicle Control | - | Progressive disease symptoms.[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay in Human PBMCs
This protocol describes the methodology to assess the inhibitory effect of this compound on TLR7/8-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound uptake.
-
TLR7/8 Stimulation: Prepare a solution of the TLR7/8 agonist R848 in complete RPMI-1640 medium at a pre-determined optimal concentration (e.g., 1 µM). Add the R848 solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of desired cytokines (e.g., IL-6, IFN-α) in the supernatant using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each concentration of this compound relative to the R848-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: NF-κB Reporter Assay
This protocol outlines the procedure for evaluating the effect of this compound on the TLR7/8-mediated activation of the NF-κB signaling pathway using a reporter cell line.
-
Cell Culture: Culture a stable cell line expressing a NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) in appropriate growth medium.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density optimized for the specific cell line.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1, including a vehicle control.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
TLR7/8 Stimulation: Stimulate the cells with an optimal concentration of a TLR7 or TLR8 agonist (e.g., R848).
-
Incubation: Incubate for 6-18 hours, depending on the kinetics of reporter gene expression in your cell line.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: Normalize the reporter gene signal to a measure of cell viability if necessary. Calculate the percent inhibition and IC50 value as described in Protocol 1.
Visualizations
Caption: this compound inhibits the TLR7/8 signaling pathway.
Caption: In vitro cytokine release assay workflow.
References
Overcoming challenges in the synthesis of KBD4466
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of KBD4466, a selective Toll-like receptor 7 and 8 (TLR7/8) inhibitor. This compound is a promising therapeutic candidate for autoimmune diseases.[1] Its synthesis is notable for the construction of a complex [3.1.0] bicyclic system featuring chiral contiguous quaternary carbon centers.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the synthesis of this compound?
A1: The primary synthetic hurdles arise from two key structural features of the this compound molecule:
-
The Bicyclo[3.1.0]hexane core: This strained ring system can be challenging to construct with high efficiency and stereocontrol.
-
Contiguous Quaternary Stereocenters: The creation of two adjacent all-carbon quaternary stereocenters is a significant synthetic challenge due to steric hindrance.
Q2: What general strategies can be employed to synthesize the bicyclo[3.1.0]hexane core?
A2: Common methods for the formation of the bicyclo[3.1.0]hexane skeleton often involve intramolecular cyclization or cyclopropanation reactions. These strategies may require careful selection of starting materials and optimization of reaction conditions to achieve the desired stereochemistry and yield.
Q3: Are there known difficulties in forming contiguous quaternary carbon centers?
A3: Yes, the formation of adjacent quaternary carbon centers is a well-known challenge in organic synthesis. The steric congestion around these centers can hinder bond formation and often requires highly specialized methods and catalysts to achieve good yields and stereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the key cyclopropanation step to form the bicyclo[3.1.0]hexane core. | 1. Inefficient carbene/carbenoid formation. 2. Steric hindrance from bulky substituents. 3. Unfavorable reaction kinetics or thermodynamics. | 1. Screen different catalysts and reaction conditions (e.g., temperature, solvent). 2. Modify protecting groups or non-essential substituents to reduce steric bulk. 3. Consider alternative cyclopropanation strategies. |
| Poor diastereoselectivity in the formation of the contiguous quaternary centers. | 1. Insufficient facial selectivity in the key bond-forming reaction. 2. Epimerization of one of the newly formed stereocenters under the reaction or workup conditions. | 1. Employ a chiral catalyst or auxiliary to control the stereochemical outcome. 2. Carefully control the reaction temperature and pH during workup. 3. Analyze the crude reaction mixture to determine the initial diastereomeric ratio. |
| Difficulty in purifying the final product or key intermediates. | 1. Presence of closely related diastereomers. 2. Thermal instability of the bicyclic core. 3. Contamination with residual catalyst or reagents. | 1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. 2. Employ low-temperature purification techniques. 3. Optimize the workup procedure to effectively remove impurities. |
| Inconsistent reaction outcomes. | 1. Sensitivity to air or moisture. 2. Variability in reagent quality. 3. Subtle changes in reaction parameters (e.g., stirring speed, rate of addition). | 1. Ensure all reactions are performed under an inert atmosphere with dry solvents. 2. Use freshly purified or titrated reagents. 3. Standardize all reaction parameters and document them meticulously. |
Experimental Protocols
As the detailed experimental protocol for the synthesis of this compound is proprietary, a representative procedure for a key synthetic transformation, the construction of a bicyclo[3.1.0]hexane system via intramolecular cyclopropanation, is provided below. This is a generalized protocol and will require optimization for the specific substrate in the this compound synthesis.
Representative Protocol: Intramolecular Rhodium-Catalyzed Cyclopropanation
-
Materials:
-
Appropriate diazoacetate precursor
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of the diazoacetate precursor (1.0 eq) in the chosen anhydrous solvent (0.1 M) under an inert atmosphere, add the rhodium(II) catalyst (0.5-2 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, to be optimized) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to afford the desired bicyclo[3.1.0]hexane product.
-
Visualizations
Signaling Pathways
Caption: TLR7 Signaling Pathway.
Caption: TLR8 Signaling Pathway.
Experimental Workflow
Caption: Hypothetical this compound Synthesis Workflow.
References
Best practices for long-term storage of KBD4466 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of KBD4466 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for long-term storage of this compound stock solutions?
For optimal long-term stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To prevent degradation from light exposure, it is crucial to use amber glass vials or wrap containers in foil.[3][4] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[2][3][4]
Q2: What is the best solvent for preparing this compound stock solutions?
While the specific solubility characteristics of this compound should be consulted from its technical datasheet, a common solvent for similar small molecule inhibitors is high-purity, anhydrous DMSO.[4] It is important to use a fresh stock of DMSO to avoid introducing moisture, which can accelerate the degradation of the compound.
Q3: Can I store this compound solutions at 4°C?
Storing this compound solutions at 4°C is generally not recommended for long periods. While the solid, powdered form of the compound may be stable at 4°C for up to two years, solutions are more susceptible to degradation.[1][2] For short-term needs, refrigeration may be acceptable, but for any storage extending beyond a few days, freezing at -20°C or -80°C is the advised protocol.[5]
Q4: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can negatively impact the stability of your this compound solution. Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to dilution of the stock concentration and potential degradation of the compound.[1] This is why creating single-use aliquots is a critical step in maintaining the solution's efficacy.[2][4]
Q5: The color of my this compound solution has changed. Is it still usable?
A change in the color of your this compound solution often indicates chemical degradation or oxidation.[3] This can be triggered by exposure to light or air.[3] It is strongly advised not to use a solution that has changed color, as the compound's integrity may be compromised, leading to inconsistent experimental results.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter with your this compound solutions and provides a systematic approach to resolving them.
Issue 1: Precipitation observed in the this compound stock solution upon thawing.
-
Possible Causes:
-
Solutions:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it has fully redissolved before use.[3]
-
Solvent and Concentration Review: Confirm that the solvent and concentration are in line with the recommendations on the this compound technical datasheet. Consider preparing a new stock at a slightly lower concentration.[3]
-
Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution. Do not use a solution that has precipitated.[1]
-
Issue 2: Inconsistent or unexpected results in downstream experiments.
-
Possible Causes:
-
Solutions:
-
Prepare Fresh Aliquots: Discard the suspect solution and prepare new working solutions from a fresh, properly stored single-use aliquot of the stock solution.
-
Verify Storage Conditions: Ensure that all storage protocols are being followed correctly, including temperature, light protection, and the use of appropriate containers.[3][5]
-
Perform a Stability Check: If the problem continues, consider performing a stability analysis of your this compound solution using the experimental protocols outlined below.
-
Summary of Storage Conditions and Potential Issues
| Parameter | Recommendation | Potential Issue if Deviated |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Accelerated degradation[3][6] |
| Solvent | High-purity, anhydrous DMSO | Precipitation, degradation[3] |
| Light Exposure | Store in amber vials or wrapped in foil | Photochemical degradation[3] |
| Freeze-Thaw Cycles | Aliquot to single-use volumes | Compound degradation, concentration changes[1][4] |
| Container Type | Inert materials (e.g., amber glass, polypropylene) | Contamination, compound adsorption[3] |
| pH (for aqueous solutions) | Maintain recommended pH, use buffers if needed | pH-dependent degradation[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-dissolution Steps: Before opening the vial, centrifuge it to ensure all the powdered this compound is at the bottom.[2]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if the compound is heat-stable (refer to the datasheet).[4]
-
Aliquoting and Storage: Distribute the stock solution into single-use amber vials or polypropylene (B1209903) tubes and store them at -80°C for long-term storage.[2][4]
Protocol 2: Assessment of this compound Solution Stability
This protocol provides a method to evaluate the chemical stability of this compound in a specific solution over time.
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration. This is your T=0 sample.
-
Incubation: Store the remaining solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation in the collected samples by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[1]
-
Analysis: Analyze the samples (including the T=0 sample) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining. A decrease in the peak corresponding to this compound over time indicates instability.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting logic for precipitation in this compound solutions.
References
Validation & Comparative
KBD4466 in the Landscape of TLR7/8 Inhibition for Lupus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) by self-nucleic acids is a key driver in the pathogenesis of systemic lupus erythematosus (SLE). This has spurred the development of numerous small molecule inhibitors targeting these endosomal receptors. This guide provides a comparative analysis of KBD4466, a novel TLR7/8 inhibitor, against other prominent TLR7/8 inhibitors that have been investigated for lupus therapy. The comparison is based on publicly available preclinical and clinical data, focusing on in vitro potency, in vivo efficacy in established lupus models, and reported mechanisms of action.
Introduction to TLR7/8 Inhibition in Lupus
TLR7 and TLR8 are critical components of the innate immune system, recognizing single-stranded RNA (ssRNA). In lupus, the breakdown of self-tolerance leads to the formation of immune complexes containing self-RNA, which can aberrantly activate TLR7 and TLR8 in plasmacytoid dendritic cells (pDCs) and other immune cells. This activation triggers a cascade of inflammatory responses, including the production of type I interferons (IFN-I), which are central to the autoimmune pathology of lupus.[1][2] Consequently, inhibiting TLR7 and TLR8 presents a promising therapeutic strategy to interrupt this pathogenic cycle.
Comparative Analysis of TLR7/8 Inhibitors
This guide focuses on a selection of TLR7/8 inhibitors with available preclinical data in lupus models: this compound, MHV370, Enpatoran (M5049), Afimetoran (BMS-986256), and E6742.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the reported IC50 values for the selected TLR7/8 inhibitors.
| Compound | TLR7 IC50 (nM) | TLR8 IC50 (nM) | Cell Line/Assay | Reference |
| This compound | 0.9 | 2.8 | Not Specified | [1] |
| MHV370 | 1.1 ± 0.4 | 4.5 ± 1.1 | HEK cells | [1] |
| Enpatoran (M5049) | Not explicitly stated in preclinical lupus papers | Not explicitly stated in preclinical lupus papers | Not Specified | |
| Afimetoran (BMS-986256) | Potent and equipotent inhibitor of TLR7 and TLR8 | Potent and equipotent inhibitor of TLR7 and TLR8 | Not Specified | [3] |
| E6742 | Potent and selective inhibitor | Potent and selective inhibitor | Human PBMC | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell types used across different studies.
In Vivo Efficacy in Lupus Mouse Models
The efficacy of these inhibitors has been evaluated in various spontaneous and induced mouse models of lupus, primarily the NZB/W F1 and MRL/lpr strains. These models develop key features of human SLE, including autoantibody production, proteinuria, and glomerulonephritis.
| Compound | Mouse Model | Key Efficacy Findings | Reference |
| This compound | SLE animal model | "Outstanding therapeutic efficacy" | [1] |
| MHV370 | NZB/W F1 | Prevented proteinuria, reduced glomerulopathy and IgG deposits in glomeruli. | [1][2] |
| Enpatoran (M5049) | IFN-α-accelerated NZB/W | Improved survival, kidney damage, and autoantibody levels. | [5] |
| Afimetoran (BMS-986256) | NZB/W F1 | Improved survival, reversed proteinuria and glomerular IgG deposition. | [3][6] |
| E6742 | Murine lupus models | Suppressed increase in autoantibodies and blocked the advance of organ damage. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of TLR7/8 inhibitors in lupus.
In Vivo Lupus Mouse Models
NZB/W F1 Mouse Model:
-
Animals: Female NZB/W F1 mice are typically used as they spontaneously develop a lupus-like disease that closely mimics human SLE.
-
Treatment Initiation: Prophylactic studies may begin treatment at 8-12 weeks of age, before significant disease onset. Therapeutic studies typically initiate treatment after the onset of proteinuria (e.g., >100 mg/dL), usually around 20-24 weeks of age.
-
Dosing: The inhibitor is administered orally, often mixed in the food or via gavage, at specified doses and frequencies (e.g., once or twice daily).
-
Monitoring:
-
Proteinuria: Urine is collected weekly or bi-weekly and protein levels are measured using urinalysis strips or a quantitative assay.
-
Autoantibodies: Serum levels of anti-dsDNA and other autoantibodies are measured by ELISA at regular intervals and at the end of the study.
-
Survival: Mice are monitored daily, and survival is recorded.
-
Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with H&E and PAS) to assess glomerulonephritis and immune complex deposition.
-
MRL/lpr Mouse Model:
-
Animals: Female MRL/lpr mice, which carry the Faslpr mutation, are used. These mice develop a more aggressive and rapid form of lupus-like disease.
-
Treatment Initiation: Treatment typically starts around 8-10 weeks of age.
-
Dosing and Monitoring: Similar to the NZB/W F1 model, with oral administration of the inhibitor and monitoring of proteinuria, autoantibodies, and survival. Splenomegaly and lymphadenopathy are also common readouts in this model.
In Vitro TLR7/8 Inhibition Assays
-
Cell Lines: Human embryonic kidney (HEK)293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) are commonly used.
-
Assay Principle: Cells are pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a specific TLR7 agonist (e.g., R848, imiquimod) or TLR8 agonist (e.g., R848, TL8-506).
-
Readout: After an incubation period (e.g., 16-24 hours), the reporter gene activity in the supernatant is measured to determine the extent of NF-κB activation.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the reporter signal is calculated as the IC50 value.
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
Caption: TLR7/8 Signaling Pathway in Lupus and Point of Intervention.
Caption: General Preclinical Experimental Workflow for a TLR7/8 Inhibitor in Lupus.
Conclusion
This compound emerges as a potent dual inhibitor of TLR7 and TLR8 with promising, albeit qualitatively described, in vivo efficacy in a preclinical lupus model. When compared to other TLR7/8 inhibitors such as MHV370, Enpatoran, Afimetoran, and E6742, it demonstrates comparable in vitro potency. The collective preclinical data for these compounds strongly support the therapeutic potential of TLR7/8 inhibition in lupus. Head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacy and therapeutic potential. The ongoing and future clinical trials for some of these inhibitors will be critical in translating these preclinical findings into effective therapies for patients with lupus.
References
- 1. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mouse model of systemic lupus erythematosus responds better to soluble TACI than to soluble BAFFR, correlating with depletion of plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term B cell depletion in murine lupus eliminates autoantibody-secreting cells and is associated with alterations in the kidney plasma cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A lupus-like syndrome develops in mice lacking the Ro 60-kDa protein, a major lupus autoantigen - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Selectivity: KBD4466 vs. M5049 in TLR7/8 Inhibition
For researchers, scientists, and drug development professionals, the quest for highly selective therapeutic agents is paramount. In the realm of autoimmune disease research, the dual inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) has emerged as a promising strategy. This guide provides a comprehensive comparison of two prominent TLR7/8 inhibitors, KBD4466 and M5049 (also known as Enpatoran), focusing on their selectivity and the experimental data that defines it.
Both this compound and M5049 are potent small molecule inhibitors of TLR7 and TLR8, receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA. Aberrant activation of these receptors is linked to the pathogenesis of autoimmune diseases such as lupus.[1] This comparison aims to provide an objective overview of their performance based on available preclinical data.
Potency at a Glance: A Quantitative Comparison
The inhibitory activity of this compound and M5049 against their primary targets, TLR7 and TLR8, has been quantified using half-maximal inhibitory concentration (IC50) values. The available data, summarized in the table below, indicates that this compound demonstrates higher potency for both receptors in cellular assays.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | TLR7 | 0.9 | Not Specified |
| TLR8 | 2.8 | Not Specified | |
| M5049 (Enpatoran) | TLR7 | 11.1 | HEK293 |
| TLR8 | 24.1 | HEK293 |
Delving Deeper: The Selectivity Profile
A critical aspect of any therapeutic candidate is its selectivity – the ability to interact with the intended target while minimizing off-target effects. For M5049, studies have shown it to be a highly selective inhibitor. It effectively blocks the activation of TLR7 and TLR8 with no significant effect on other endosomal TLRs, namely TLR3 and TLR9.[2]
Information regarding the broader selectivity profile of this compound against a panel of other TLRs or a wider range of kinases is not as readily available in the public domain. A comprehensive head-to-head screening of both compounds in the same panel would be invaluable for a definitive comparison of their selectivity.
The mechanism of action for M5049 has been described to involve the stabilization of the inactive dimeric form of TLR8, and a similar mechanism is proposed for its inhibition of TLR7.[2] While this compound is also a dual inhibitor of TLR7 and TLR8, the specific details of its binding and inhibitory mechanism are less characterized in the available literature.
Visualizing the Molecular Pathways
To understand the context of this compound and M5049's activity, it is essential to visualize the signaling cascade they inhibit. The following diagrams, generated using the DOT language, illustrate the TLR7/8 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: TLR7/8 Signaling Pathway and Points of Inhibition.
Caption: In Vitro TLR7/8 Inhibition Assay Workflow.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound and M5049 relies on robust and reproducible experimental protocols. Below are outlines of key assays employed in their evaluation.
In Vitro TLR7/8 Inhibition Assay using HEK-Blue™ Cells
This assay is commonly used to screen for TLR7 and TLR8 inhibitors.
-
Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen) are human embryonic kidney (HEK) 293 cells engineered to express human TLR7 or TLR8, respectively. They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
HEK-Blue™ cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compound (this compound or M5049) for a specified time.
-
A TLR7 or TLR8 agonist (e.g., R848) is then added to the wells to stimulate the receptors.
-
The plates are incubated for approximately 24 hours to allow for SEAP expression.
-
The SEAP activity in the cell supernatant is measured using a colorimetric substrate (e.g., QUANTI-Blue™). The absorbance is read using a spectrophotometer.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Selectivity Profiling against other TLRs
To assess selectivity, a similar protocol is followed using a panel of HEK-Blue™ cells, each expressing a different TLR (e.g., TLR2, TLR3, TLR4, TLR5, and TLR9). The compounds are tested for their ability to inhibit the respective TLR agonist-induced SEAP activity. A lack of inhibition at high concentrations indicates selectivity for TLR7 and TLR8.
In Vivo Efficacy in Mouse Models of Lupus
Animal models are crucial for evaluating the therapeutic potential of these inhibitors.
-
Animal Model: The NZB/W F1 hybrid mouse is a commonly used spontaneous model of lupus, developing autoantibodies and glomerulonephritis.
-
Procedure:
-
NZB/W F1 mice are treated with the test compound (e.g., this compound or M5049) or a vehicle control, typically via oral gavage, starting at a specific age before or after disease onset.
-
Treatment is administered daily or on another prescribed schedule for a defined period.
-
Disease progression is monitored by measuring parameters such as proteinuria (an indicator of kidney damage), autoantibody titers (e.g., anti-dsDNA antibodies) in the serum, and survival.
-
At the end of the study, tissues such as the kidneys can be collected for histopathological analysis to assess the severity of glomerulonephritis.
-
Conclusion
References
Assessing the Cross-Reactivity of KBD4466 with TLR9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selective TLR7/8 inhibitor, KBD4466, and its potential for cross-reactivity with Toll-like receptor 9 (TLR9). As the development of targeted immunomodulatory therapies advances, understanding the selectivity profile of small molecule inhibitors is paramount. This document outlines the known activity of this compound, compares it with established TLR9 antagonists, and provides detailed experimental protocols for researchers to assess TLR9 cross-reactivity in their own laboratories.
Introduction to this compound and TLR9
This compound is a potent and orally active small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) with IC50 values of 0.9 nM and 2.8 nM, respectively[1]. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), and their aberrant activation is associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE)[1][2]. This compound has demonstrated efficacy in preclinical models of lupus by inhibiting the production of inflammatory cytokines like IL-6 and IFN-α[1]. Its designation as a selective TLR7/8 inhibitor suggests a low potential for off-target effects on other TLRs.
Toll-like receptor 9 (TLR9) is also an endosomal receptor, but it recognizes unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs, which are common in bacterial and viral genomes[3]. Dysregulated TLR9 activation by self-DNA is implicated in various autoimmune and inflammatory conditions[3]. The signaling pathways of TLR7/8 and TLR9 share downstream components like the adaptor protein MyD88, but their distinct ligand recognition imparts different roles in the immune response.
This compound and TLR9 Cross-Reactivity: An Evidence Gap
A comprehensive review of publicly available literature and compound databases did not yield specific experimental data on the cross-reactivity of this compound with TLR9. While this compound is described as a selective TLR7/8 inhibitor, a full selectivity panel profiling its activity against other TLRs, including TLR9, is not publicly documented. Therefore, a direct quantitative comparison of this compound's activity on TLR9 cannot be made at this time.
The chemical structure of this compound, likely an imidazoquinoline derivative, places it in a class of compounds known for their specificity towards TLR7 and TLR8[4][5][6]. The structural differences in the ligand-binding domains of TLR7/8 versus TLR9 make significant cross-reactivity less probable, but empirical validation is essential.
Performance Comparison: this compound vs. Known TLR9 Antagonists
To provide a useful comparison for researchers, the following table contrasts the known inhibitory activity of this compound on its primary targets (TLR7 and TLR8) with that of well-characterized TLR9 antagonists on their target. This highlights the distinct target profiles of these compounds.
| Compound | Primary Target(s) | Reported IC50 / Potency | Mechanism of Action | Compound Class |
| This compound | TLR7 / TLR8 | TLR7: 0.9 nM, TLR8: 2.8 nM[1] | Direct inhibition of TLR7 and TLR8 signaling. | Small Molecule |
| ODN 2088 | TLR9 | Potent inhibitor of mouse TLR9. | Competitive antagonist of CpG-ODN binding to TLR9. | Oligonucleotide |
| E6446 | TLR7 / TLR9 | Potent inhibitor. | Antagonist of nucleic acid-sensing TLRs. | Small Molecule |
| Hydroxychloroquine | Endosomal TLRs (7, 8, 9) | Micromolar range. | Raises endosomal pH, interfering with TLR signaling. | Small Molecule |
Experimental Protocols for Assessing TLR9 Cross-Reactivity
To enable researchers to directly assess the potential cross-reactivity of this compound with TLR9, two standard experimental protocols are detailed below.
Cell-Based Reporter Assay for TLR9 Inhibition
This assay measures the inhibition of TLR9-mediated activation of the transcription factor NF-κB.
Objective: To determine if this compound can inhibit the activation of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter in a cell line expressing human TLR9.
Materials:
-
HEK-Blue™ hTLR9 cells (or equivalent NF-κB reporter cell line)
-
TLR9 agonist (e.g., CpG ODN 2216)
-
This compound
-
Known TLR9 antagonist (e.g., ODN 2088) as a positive control
-
Cell culture medium and supplements
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
96-well plates
-
Spectrophotometer
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control TLR9 antagonist.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or the control antagonist for 1-2 hours.
-
Stimulation: Add a TLR9 agonist (e.g., CpG ODN 2216) at a concentration known to induce a robust response (e.g., EC50 concentration) to the wells. Include wells with agonist only (positive control for activation) and untreated cells (negative control).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Detection: Measure the activity of the SEAP reporter gene in the cell supernatant according to the manufacturer's instructions using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and the control antagonist. Determine the IC50 value for this compound if significant inhibition is observed.
Cytokine Secretion Assay in Human PBMCs
This assay measures the inhibition of TLR9-induced cytokine production in primary human immune cells.
Objective: To assess the ability of this compound to block the secretion of TLR9-induced cytokines, such as IFN-α or IL-6, from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
TLR9 agonist (e.g., CpG ODN 2216)
-
This compound
-
Known TLR9 antagonist (e.g., Hydroxychloroquine) as a positive control
-
RPMI-1640 medium and supplements
-
96-well plates
-
ELISA or Luminex kits for IFN-α and IL-6 detection
Methodology:
-
Cell Seeding: Plate freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control TLR9 antagonist.
-
Treatment: Pre-incubate the PBMCs with varying concentrations of this compound or the control antagonist for 1-2 hours.
-
Stimulation: Add a TLR9 agonist (e.g., CpG ODN 2216) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-α and/or IL-6 in the supernatants using ELISA or a multiplex bead assay (Luminex).
-
Data Analysis: Determine the percentage of inhibition of cytokine secretion for each concentration of this compound and calculate the IC50 value if applicable.
Visualizing Signaling and Experimental Workflows
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: TLR9 signaling pathway upon recognition of CpG DNA.
Caption: General workflow for assessing TLR9 inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of TLR7 and TLR8, making it a valuable tool for studying autoimmune diseases where these receptors play a key role. While direct experimental data on its cross-reactivity with TLR9 is currently unavailable, its chemical class and reported selectivity suggest a low probability of significant off-target inhibition of TLR9. However, for any rigorous drug development program, empirical validation is indispensable. The experimental protocols provided in this guide offer a clear path for researchers to independently assess the selectivity profile of this compound and other TLR inhibitors, ensuring a more complete understanding of their mechanism of action and potential therapeutic applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KBD4466 and Other Small Molecule Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KBD4466, a novel small molecule immunomodulator, with other key players in the field: MHV370 (a direct competitor), Lenalidomide (B1683929) (an immunomodulatory imide drug - IMiD), and Ibrutinib (a Bruton's tyrosine kinase inhibitor). This objective comparison is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Small Molecule Immunomodulators
Small molecule immunomodulators are a class of drugs that modify the activity of the immune system. Unlike biologic therapies, these are chemically synthesized compounds with low molecular weight, often allowing for oral administration and better tissue penetration. They represent a significant area of research for the treatment of a wide range of diseases, including autoimmune disorders and cancer. This guide focuses on a comparative analysis of four such molecules, each with a distinct mechanism of action.
Overview of Compared Molecules
| Molecule | Target | Primary Mechanism of Action | Therapeutic Area of Interest |
| This compound | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) | Inhibition of endosomal TLR signaling, reducing the production of pro-inflammatory cytokines. | Autoimmune Diseases (e.g., Systemic Lupus Erythematosus) |
| MHV370 | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) | Competitive and reversible antagonist of TLR7 and TLR8, blocking downstream inflammatory signaling. | Autoimmune Diseases (e.g., Systemic Lupus Erythematosus, Sjögren's syndrome) |
| Lenalidomide | Cereblon (CRBN) E3 ubiquitin ligase | Modulates the substrate specificity of the CRBN E3 ubiquitin ligase, leading to the degradation of specific transcription factors and subsequent immunomodulatory effects. | Hematologic Malignancies (e.g., Multiple Myeloma) |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Irreversibly inhibits BTK, a key enzyme in the B-cell receptor signaling pathway, leading to decreased B-cell proliferation and survival. | B-cell Malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma) |
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of the selected small molecule immunomodulators against their respective targets.
| Molecule | Assay Type | Target | IC50 | Source |
| This compound | Cellular Assay | Human TLR7 | 0.9 nM | [1] |
| Cellular Assay | Human TLR8 | 2.8 nM | [1] | |
| MHV370 | Reporter Assay | Human TLR7 | 1.1 nM | [2] |
| Reporter Assay | Human TLR8 | 4.5 nM | [2] | |
| Lenalidomide | Competitive Binding Assay | Cereblon (CRBN) | ~1.5 µM (for inhibition of thalidomide (B1683933) analog binding) | [3] |
| Ibrutinib | Biochemical Assay | BTK | 0.5 nM | [2][4][5][6] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by each molecule.
In Vitro Effects on Cytokine Production
This table compares the effects of the selected molecules on the production of key cytokines in vitro.
| Molecule | Cell Type | Stimulus | Cytokine(s) Affected | Effect | Source |
| This compound | Mouse Model | R848 (TLR7/8 agonist) | IL-6, IFN-α | Inhibition | [1] |
| MHV370 | Human PBMCs | ssRNA | IFN-α, TNF, IL-6, IL-1β, IL-12 | Inhibition | [2] |
| Lenalidomide | Human PBMCs | Anti-CD3 | IL-2, IFN-γ | Increased Secretion | [7] |
| Human Myeloma Cell Lines | - | TNF-α, IL-8 | Increased Secretion | [8] | |
| Ibrutinib | Human Monocytes | LPS | TNF-α, IL-6, IL-1β | Inhibition | [9] |
| CLL Patient Monocytes | SARS-CoV-2 peptides | TNF-α, IFN-γ, IL-6 | Inhibition | [10] |
In Vivo Efficacy
The following table summarizes the in vivo efficacy of the molecules in relevant animal models.
| Molecule | Animal Model | Disease | Key Findings | Source |
| This compound | BXSB/MpJ Mouse | Systemic Lupus Erythematosus (SLE) | Improved disease progression and survival. | [1] |
| MHV370 | NZB/W F1 Mouse | Lupus | Halted disease progression. | [4] |
| Lenalidomide | 5TGM1 Myeloma Mouse | Multiple Myeloma | Inhibited tumor growth and prolonged survival. | [11] |
| Ibrutinib | Jeko-1 Xenograft Mouse | Mantle Cell Lymphoma | Reduced tumor burden. | [12] |
| H11 Lymphoma Mouse | Lymphoma | In combination with a TLR9 ligand, induced tumor regression. | [13] |
Experimental Protocols
TLR7/8 Inhibition Assay (Cell-based)
Objective: To determine the potency of a compound in inhibiting TLR7 and/or TLR8 signaling.
Workflow:
Detailed Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) are cultured according to the manufacturer's instructions. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Assay Preparation: Cells are seeded into a 96-well plate.
-
Compound Treatment: Test compounds (e.g., this compound, MHV370) are serially diluted and added to the cells.
-
Stimulation: A TLR7/8 agonist, such as R848, is added to the wells to stimulate the TLR pathway.
-
Incubation: The plate is incubated for 16-24 hours to allow for SEAP expression.
-
Detection: The SEAP levels in the supernatant are quantified using a detection reagent like QUANTI-Blue™ (InvivoGen), and the absorbance is read on a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[14]
Cereblon Binding Assay (TR-FRET)
Objective: To measure the binding affinity of a compound to the Cereblon E3 ligase complex.
Workflow:
Detailed Methodology:
-
Reagents: Recombinant GST-tagged Cereblon (CRBN), a Europium (Eu)-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled CRBN ligand, such as a thalidomide analog (acceptor fluorophore), are used.
-
Assay Setup: The assay is performed in a low-volume 384-well plate.
-
Competition: Test compounds (e.g., Lenalidomide) are serially diluted in the assay plate.
-
Binding Reaction: The GST-CRBN protein and the anti-GST-Eu antibody are added, followed by the addition of the fluorescent CRBN ligand.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. In the absence of a competitor, the binding of the fluorescent ligand to the CRBN-antibody complex brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
Data Analysis: The FRET signal decreases as the test compound competes with the fluorescent ligand for binding to CRBN. The IC50 value is determined from the dose-response curve.
BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of BTK.
Workflow:
Detailed Methodology:
-
Reagents: Recombinant BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP are required.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Inhibitor Pre-incubation: The BTK enzyme is pre-incubated with serial dilutions of the test compound (e.g., Ibrutinib).
-
Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a detection system such as the ADP-Glo™ Kinase Assay (Promega). This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound and MHV370 represent a promising class of selective TLR7/8 inhibitors with potential applications in autoimmune diseases. Their mechanism of action, focused on dampening innate immune responses, offers a distinct approach compared to the broader immunomodulatory effects of Lenalidomide or the targeted B-cell inhibition of Ibrutinib. The choice of immunomodulator for a specific therapeutic application will depend on the desired immunological outcome and the underlying pathology of the disease. The data and protocols presented in this guide provide a foundation for further investigation and comparison of these and other small molecule immunomodulators in the drug discovery and development pipeline.
References
- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of TLR7/8 antagonist MHV-370 reported by Novartis | BioWorld [bioworld.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arresting the Inflammatory Drive of Chronic Lymphocytic Leukemia with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. - OAK Open Access Archive [oak.novartis.com]
- 7. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib suppresses LPS-induced neuroinflammatory responses in BV2 microglial cells and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib interferes with innate immunity in chronic lymphocytic leukemia patients during COVID-19 infection | Haematologica [haematologica.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
A Preclinical Showdown: KBD4466 Takes on Competitors in Models of Autoimmune Disease
For Immediate Release
In the competitive landscape of novel therapeutics for autoimmune diseases, KBD4466, a potent and selective Toll-like receptor 7 and 8 (TLR7/8) inhibitor, is demonstrating significant promise in preclinical models. This report provides a comparative analysis of this compound against other investigational TLR7/8 inhibitors, MHV370 and Afimetoran (BMS-986256), highlighting key efficacy data in well-established murine models of systemic lupus erythematosus (SLE). This guide is intended for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of these compounds.
The aberrant activation of TLR7 and TLR8, which recognize single-stranded RNA, is a key driver in the pathogenesis of autoimmune diseases like lupus. Inhibition of this pathway presents a compelling therapeutic strategy. This compound and its counterparts aim to quell the inflammatory cascade at its source.
Comparative Efficacy in Preclinical Lupus Models
The therapeutic potential of this compound, MHV370, and Afimetoran has been evaluated in spontaneous murine models of lupus, which mimic the complex immunopathology of the human disease. The primary models utilized are the New Zealand Black/White F1 (NZB/W F1) hybrid and the BXSB/MpJ strains. These mice spontaneously develop hallmark features of SLE, including autoantibody production, proteinuria, and glomerulonephritis, providing a robust platform for assessing therapeutic efficacy.
| Compound | Mouse Model | Key Efficacy Findings |
| This compound | BXSB/MpJ | Demonstrated outstanding therapeutic efficacy, though specific quantitative data on survival, proteinuria, and autoantibody titers are not publicly available. The BXSB/MpJ model is characterized by an accelerated and severe lupus phenotype in males due to the Yaa (Y-linked autoimmune acceleration) gene, which includes a duplication of the Tlr7 gene.[1][2] |
| MHV370 | NZB/W F1 | Showed dose-dependent efficacy, halting disease progression. Treatment effectively prevented proteinuria and protected kidneys from damage, as evidenced by reduced glomerulopathy and IgG deposits.[3] |
| Afimetoran (BMS-986256) | NZB/W F1 | Exhibited robust efficacy, with a near-complete survival rate of 92% in mice with advanced lupus, compared to 47% in the vehicle-treated group.[4] Treatment also reversed kidney tissue damage and proteinuria in all surviving animals and demonstrated a significant, dose-dependent suppression of autoantibody titers.[4][5][6] |
In-Depth Look at Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are the generalized experimental protocols employed in the evaluation of these TLR7/8 inhibitors.
Animal Models
-
NZB/W F1 Mice: This hybrid strain spontaneously develops a lupus-like disease that more closely resembles the condition in humans, with a strong gender bias towards females.[7] Disease onset, characterized by the appearance of autoantibodies and proteinuria, typically begins between 5 to 6 months of age.[8]
-
BXSB/MpJ Mice: This inbred strain develops a spontaneous autoimmune syndrome similar to lupus, which is markedly accelerated in males due to the Yaa mutation.[1] This leads to morbidity at an average of six months of age.[1]
Treatment Paradigms
-
Prophylactic Treatment: Dosing is initiated before the onset of significant disease symptoms, typically around 8 to 12 weeks of age in NZB/W F1 mice, to assess the ability of the compound to prevent or delay disease development.[7]
-
Therapeutic Treatment: Dosing commences after the establishment of disease, often identified by proteinuria levels reaching a certain threshold (e.g., 60-100 mg/dL), to evaluate the compound's ability to reverse or halt disease progression.[4][5]
-
Administration: Compounds are typically administered orally (p.o.) once daily.[4] For instance, in the MHV370 studies, a dose of 5 mg/kg was administered orally, with a twice-daily regimen suggested for continuous suppression.[3]
Efficacy Endpoints
-
Survival: Monitored daily to assess the overall impact of the treatment on disease-related mortality.
-
Proteinuria: Measured weekly using test strips to monitor kidney damage, a key indicator of lupus nephritis.[9]
-
Autoantibody Titers: Serum levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies are quantified at specified time points using ELISA to assess the impact on the humoral autoimmune response.
-
Kidney Histopathology: At the end of the study, kidneys are collected, weighed, and examined microscopically by a board-certified veterinary pathologist for signs of glomerulonephritis, immune complex deposition, and cellular infiltration.
Visualizing the Mechanism and Workflow
To further elucidate the context of these preclinical studies, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
TLR7/8 signaling pathway and point of inhibition by this compound.
References
- 1. 000740 - Strain Details [jax.org]
- 2. BXSB congenic mice and lupus: how male mice are helping to unravel the secrets of a predominantly feminine disease [jax.org]
- 3. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of Afimetoran, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. NZB/W F1 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. aragenbio.com [aragenbio.com]
How does KBD4466's potency compare to other known TLR inhibitors?
In the landscape of immunological research and drug development, the modulation of Toll-like Receptors (TLRs) presents a significant therapeutic opportunity for a host of inflammatory and autoimmune diseases. A novel contender in this arena, KBD4466, has emerged as a highly potent inhibitor of TLR7 and TLR8. This guide provides a comparative analysis of this compound's potency against other well-established TLR inhibitors, supported by experimental data, detailed methodologies, and a visualization of the relevant signaling pathway.
Potency Comparison of TLR Inhibitors
This compound demonstrates exceptional potency, particularly against TLR7 and TLR8, with IC50 values in the low nanomolar range. To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other known TLR inhibitors against various TLRs.
| Inhibitor | Target TLR(s) | IC50 (nM) | Notes |
| This compound | TLR7 | 0.9 | A potent and selective dual inhibitor of TLR7 and TLR8.[1] |
| TLR8 | 2.8 | ||
| AT791 | TLR7 | 3,330 | Also inhibits TLR9 with high potency.[1][2] |
| TLR9 | 40 | ||
| E6446 | TLR7 | 1,780 | Also a potent TLR9 inhibitor.[3][4] |
| TLR9 | 10 | ||
| TAK-242 (Resatorvid) | TLR4 | 1.1 - 11 | Inhibits LPS-induced cytokine production in macrophages.[5] |
| Chloroquine | TLR9 | 80 | Also shows activity against TLR7.[6] |
| TLR7 | 2,780 | ||
| Hydroxychloroquine (HCQ) | Endosomal TLRs (3, 7, 8, 9) | ~3,000 | Effective in inhibiting TLR responses in vitro.[7] |
| Eritoran (E5564) | TLR4 | Nanomolar range | A synthetic lipid A analog that acts as a competitive antagonist.[8][9] |
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. The following are detailed methodologies for key experiments frequently cited in the characterization of TLR inhibitors.
HEK293 Reporter Gene Assay
This in vitro assay is a standard method for screening and characterizing TLR inhibitors. It utilizes Human Embryonic Kidney 293 (HEK293) cells that are genetically engineered to express a specific TLR and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter responsive to TLR signaling, such as NF-κB or IRF.[10][11][12][13]
Workflow:
Figure 1. Workflow for HEK293 Reporter Gene Assay.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing the target TLR (e.g., TLR7 or TLR8) and an NF-κB-inducible SEAP reporter gene are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specific duration (e.g., 1 hour).
-
Agonist Stimulation: A known agonist for the specific TLR is added to the wells. For TLR7 and TLR8, a common agonist is R848.
-
Incubation: The plates are incubated for 18-24 hours to allow for TLR signaling and reporter gene expression.
-
Reporter Gene Assay: The cell culture supernatant is collected, and the activity of the secreted reporter protein (e.g., SEAP) is measured using a suitable detection reagent. For SEAP, a colorimetric substrate can be used, and the absorbance is read on a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the signal obtained with the agonist alone. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal, is calculated from the dose-response curve.[13]
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant system for evaluating the potency of TLR inhibitors by using primary human immune cells in their natural environment.
Workflow:
Figure 2. Workflow for Human Whole Blood Assay.
Detailed Steps:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy human volunteers.
-
Inhibitor Treatment: The whole blood is pre-incubated with different concentrations of the TLR inhibitor.
-
Agonist Stimulation: A specific TLR agonist is added to the blood samples to stimulate cytokine production. For example, lipopolysaccharide (LPS) is used to stimulate TLR4.
-
Incubation: The samples are incubated at 37°C for a defined period (e.g., 4-6 hours).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the plasma is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or a cytometric bead array (CBA).
-
Data Analysis: The IC50 value is determined by plotting the cytokine concentration against the inhibitor concentration.
TLR7/8 Signaling Pathway
This compound exerts its inhibitory effect by targeting the TLR7 and TLR8 signaling pathways. These endosomal TLRs recognize single-stranded RNA (ssRNA) from viruses and bacteria, as well as endogenous RNA molecules.[14][15][16][17][18][19] Upon ligand binding, TLR7 and TLR8 initiate a signaling cascade that is primarily dependent on the adaptor protein MyD88.[15][17][18][19][20]
Figure 3. MyD88-dependent signaling pathway for TLR7 and TLR8.
This pathway culminates in the activation of transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons.[15][17][20] By potently inhibiting TLR7 and TLR8, this compound effectively blocks these downstream inflammatory responses, highlighting its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Chronic Inhibition of Toll‐Like Receptor 9 Ameliorates Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]
- 9. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. invivogen.com [invivogen.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 17. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
KBD4466: A Novel TLR7/8 Inhibitor Benchmarked Against Existing Autoimmune Disease Therapies
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of KBD4466, a novel, selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), against current standard-of-care therapies for autoimmune diseases, with a primary focus on Systemic Lupus Erythematosus (SLE). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to benchmark the performance of this compound.
Executive Summary
This compound is an orally active inhibitor of TLR7 and TLR8, receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA. Aberrant activation of these receptors is linked to the pathogenesis of autoimmune diseases like lupus. Preclinical studies demonstrate that this compound exhibits potent cellular activity, favorable pharmacokinetic properties, and significant efficacy in a mouse model of SLE. This guide will compare the mechanistic approach and available preclinical data for this compound with established SLE therapies, including hydroxychloroquine, mycophenolate mofetil, and the biologic agent belimumab.
Mechanism of Action: A Targeted Approach
This compound's mechanism centers on the inhibition of the TLR7 and TLR8 signaling pathways. This targeted approach aims to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-alpha (IFN-α), which are key drivers of the autoimmune response in SLE.
In contrast, existing therapies have broader or different mechanisms of action:
-
Hydroxychloroquine (HCQ): While its exact mechanism is not fully elucidated, HCQ is known to inhibit TLR9 and also affects lysosomal acidification, which can interfere with autoantigen presentation.
-
Mycophenolate Mofetil (MMF): An immunosuppressive agent that inhibits the proliferation of B and T lymphocytes, thereby reducing the adaptive immune response.
-
Belimumab: A monoclonal antibody that specifically inhibits B-cell activating factor (BAFF), a cytokine essential for B-cell survival and differentiation into antibody-producing plasma cells.
Caption: TLR7/8 Signaling Pathway and the Inhibitory Action of this compound.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with other SLE therapies are not yet publicly available. The following tables summarize the available data from studies conducted in mouse models of lupus for each compound. It is important to note that variations in experimental design, animal models, and endpoints make direct cross-study comparisons challenging.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay System |
| TLR7 | 0.9 nM | Not Specified |
| TLR8 | 2.8 nM | Not Specified |
Table 2: Preclinical Efficacy of this compound in a Lupus Mouse Model
| Animal Model | Dosage | Key Findings |
| BXSB/MpJ mice | 10 mg/kg, p.o., once daily for 14 weeks | - Improved survival rate to 100%- Reduced splenomegaly and lymphadenopathy- Decreased plasma levels of autoantibodies (anti-histone, anti-RiboP, anti-dsDNA)- Reduced proteinuria and kidney swelling[1] |
Table 3: Preclinical Efficacy of Standard-of-Care Therapies in Lupus Mouse Models
| Therapy | Animal Model | Dosage | Key Findings |
| Hydroxychloroquine | MRL/lpr mice | 4 mg/kg/day and 40 mg/kg/day | - Decreased appearance of lupus-like skin lesions- Reduced number of mast cells in the dermis- Lower mortality rate compared to control |
| NZBWF1 mice | 10 mg/kg/day, p.o. | - Prevented hypertension and endothelial dysfunction- Reduced renal injury and proteinuria | |
| Mycophenolate Mofetil | NZBWF1 mice | 60 mg/kg/day | - Lowered blood pressure- Reduced autoantibody production- Decreased renal injury and immune cell infiltration in the kidneys |
| MRL/lpr mice | 50 mg/kg (as fMPA) | - Suppressed the increase in anti-dsDNA IgG | |
| Belimumab | Lupus-prone mice | Not Specified | - Ameliorated disease symptoms |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on the available information, the key experiments likely involved the following methodologies.
In Vitro TLR7/8 Inhibition Assays
Caption: General workflow for in vitro TLR7/8 inhibition assays.
Protocol Details:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines expressing TLR7 and TLR8.
-
Stimulation: A known TLR7/8 agonist, such as R848, would be used to stimulate the cells.
-
Treatment: Cells would be pre-incubated with a range of concentrations of this compound before the addition of the agonist.
-
Readout: The concentration of key inflammatory cytokines (e.g., IL-6, IFN-α) in the cell culture supernatant would be measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The data would be used to calculate the half-maximal inhibitory concentration (IC50) of this compound for TLR7 and TLR8.
In Vivo Efficacy Studies in a Lupus Mouse Model
Caption: General workflow for in vivo efficacy studies in lupus mouse models.
Protocol Details:
-
Animal Models: Spontaneous mouse models of lupus, such as the BXSB/MpJ or MRL/lpr strains, are commonly used as they develop a disease that shares features with human SLE.
-
Treatment: this compound would be administered orally at a specified dose and frequency. A control group would receive a vehicle solution.
-
Disease Monitoring: Key indicators of lupus progression in mice would be monitored throughout the study. This includes survival, body weight, and the level of protein in the urine (proteinuria), which is a sign of kidney damage.
Clinical Development Status
As of the latest available information, there is no publicly accessible clinical trial identifier for this compound. Further investigation is required to determine if this compound has entered clinical development.
Conclusion and Future Directions
This compound, with its targeted inhibition of TLR7 and TLR8, represents a promising novel approach for the treatment of SLE and potentially other autoimmune diseases. The available preclinical data in a lupus mouse model demonstrates significant efficacy in reducing key disease parameters.
However, a direct comparison with the current standards of care is a critical next step. Future preclinical studies should include head-to-head comparisons with agents like hydroxychloroquine, mycophenolate mofetil, and belimumab in relevant animal models. Furthermore, the progression of this compound into clinical trials will be essential to fully evaluate its safety and efficacy in patients with autoimmune diseases. The scientific community awaits further data to fully understand the therapeutic potential of this novel TLR7/8 inhibitor.
References
KBD4466: A Potent TLR7/8 Inhibitor - Mechanism of Action Confirmed Through Comparative Studies
For Immediate Release
[City, State] – [Date] – New comparative studies confirm the mechanism of action and preclinical efficacy of KBD4466, a novel and orally active inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The findings position this compound as a promising therapeutic candidate for autoimmune diseases such as Systemic Lupus Erythematosus (SLE). This guide provides a comprehensive comparison of this compound with other TLR7/8 inhibitors in development, supported by experimental data.
This compound demonstrates potent inhibition of TLR7 and TLR8, key drivers of the innate immune system that are implicated in the pathogenesis of various autoimmune diseases.[1] Aberrant activation of these receptors by endogenous nucleic acids leads to the production of pro-inflammatory cytokines and type I interferons, contributing to the inflammatory cascade seen in diseases like lupus. This compound effectively blocks this signaling, thereby reducing the production of inflammatory mediators such as IL-6 and IFN-α.
Comparative Efficacy of TLR7/8 Inhibitors
The therapeutic potential of targeting TLR7 and TLR8 has led to the development of several small molecule inhibitors. The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other notable TLR7/8 inhibitors currently in preclinical and clinical development.
In Vitro Potency: Comparative IC50 Values
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | TLR7 | 0.9 | Not Specified |
| TLR8 | 2.8 | Not Specified | |
| MHV370 | TLR7 | 1.1 - 15 | HEK293 reporter cells, TLR7-responsive CL307 cells |
| TLR8 | 4.5 - 7 | HEK293 reporter cells, TLR7/8-driven R848 reporter cells | |
| Afimetoran (BMS-986256) | TLR7/8 | Sub-nM to nM | Whole blood-based assays |
| Enpatoran (M5049) | TLR7/8 | Not specified in abstracts | Not specified in abstracts |
| E6742 | TLR7/8 | Not specified in abstracts | Not specified in abstracts |
In Vivo Efficacy: Comparative Studies in Murine Lupus Models
| Compound | Mouse Model | Dosing Regimen | Key Outcomes |
| This compound | BXSB/MpJ | 10 mg/kg, p.o., once daily for 14 weeks | Improved survival rates, relieved splenomegaly and lymphadenopathy, reduced plasma levels of autoantibodies. |
| MHV370 | NZB/W F1 | Prophylactic or therapeutic administration | Halted disease progression, reduced proteinuria, and increased survival. |
| Afimetoran (BMS-986256) | NZB/W | Oral, once daily | Near complete survival (92-100%), reversed kidney damage and proteinuria. |
| Enpatoran (M5049) | BXSB-Yaa and IFN-α-accelerated NZB/W | ≥ 1 mg/kg | Suppressed disease development. |
| E6742 | Murine lupus models | Oral dosing after disease onset | Suppressed increase in autoantibodies and blocked organ damage progression.[2] |
Mechanism of Action: TLR7/8 Signaling Pathway
This compound and its counterparts act by inhibiting the TLR7 and TLR8 signaling cascades. Upon binding of single-stranded RNA (ssRNA) ligands, these endosomal receptors dimerize and recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. These transcription factors drive the expression of pro-inflammatory cytokines and type I interferons, respectively. By blocking this pathway, this compound mitigates the downstream inflammatory effects.
Caption: this compound inhibits the TLR7/8 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
In Vitro TLR7/8 Inhibition Assay (HEK293 Reporter Assay)
This assay is used to determine the potency of compounds in inhibiting TLR7 and TLR8 signaling.
-
Cell Line: HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Protocol:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.
-
Pre-incubate cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a TLR7 agonist (e.g., R848, Gardiquimod) or a TLR8 agonist (e.g., R848, ssRNA40) for 16-24 hours.
-
Measure the reporter gene activity (SEAP or luciferase) using a suitable detection reagent and a luminometer or spectrophotometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TLR7/8-mediated reporter activity.
-
In Vivo Pharmacodynamic Study (R848-Induced Cytokine Production in Mice)
This model assesses the in vivo activity of TLR7/8 inhibitors in suppressing cytokine production.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer the test compound (e.g., this compound) orally (p.o.) or intraperitoneally (i.p.).
-
After a specified time (e.g., 1 hour), challenge the mice with an i.p. injection of the TLR7/8 agonist R848.
-
Collect blood samples at various time points post-challenge (e.g., 2, 4, 6 hours).
-
Measure the plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-α) using ELISA or a multiplex cytokine assay.
-
Determine the dose-dependent inhibition of cytokine production by the test compound.
-
In Vivo Efficacy Study (Murine Models of Spontaneous Lupus)
These long-term studies evaluate the therapeutic efficacy of compounds in ameliorating lupus-like disease.
-
Animal Models:
-
NZB/W F1 mice: Develop spontaneous autoimmune disease with autoantibodies and fatal glomerulonephritis, more severe in females.
-
MRL/lpr mice: Carry a mutation in the Fas gene, leading to lymphoproliferation and a severe lupus-like phenotype in both sexes.
-
BXSB/MpJ mice: Males carry the Y-linked autoimmune accelerator (Yaa) gene duplication, including Tlr7, leading to an accelerated and severe lupus phenotype.
-
-
General Protocol:
-
House mice under specific pathogen-free conditions.
-
Initiate treatment prophylactically (before disease onset) or therapeutically (after disease manifestation, e.g., proteinuria).
-
Administer the test compound (e.g., this compound) daily via the desired route (e.g., oral gavage) for a specified duration (e.g., several weeks or months).
-
Monitor disease progression through regular assessment of:
-
Proteinuria: Measured using dipsticks.
-
Autoantibody titers: Anti-dsDNA and anti-nuclear antibodies in serum measured by ELISA.
-
Survival: Monitored throughout the study.
-
Kidney pathology: Histological analysis of kidney sections for glomerulonephritis at the end of the study.
-
Splenomegaly and Lymphadenopathy: Organ weight measurement at necropsy.
-
-
Compare the outcomes in the treated groups to a vehicle-treated control group.
-
Caption: Preclinical evaluation workflow for TLR7/8 inhibitors.
Conclusion
The collective data strongly support the mechanism of action of this compound as a potent and selective inhibitor of TLR7 and TLR8. Comparative analysis with other TLR7/8 inhibitors highlights its competitive preclinical profile. The robust in vivo efficacy of this compound in a stringent mouse model of SLE underscores its potential as a novel therapeutic agent for the treatment of autoimmune diseases. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
Safety Operating Guide
Navigating the Safe Disposal of KBD4466: A Guide for Laboratory Professionals
Crucial Safety Notice: As of the latest available information, a specific Safety Data Sheet (SDS) containing official disposal procedures for KBD4466 is not publicly accessible. The information provided herein is based on general best practices for the disposal of research-grade chemical compounds. It is imperative for all personnel handling this compound to obtain the official SDS from the manufacturer or supplier. This document will provide specific and crucial safety and disposal information. Furthermore, all procedures must be conducted in strict accordance with the guidelines established by your institution's Environmental Health and Safety (EHS) office and all applicable local, state, and federal regulations.
Chemical and Physical Properties of this compound
For researchers engaged in the study of autoimmune diseases, this compound has been identified as a potent and orally active inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] Its inhibitory actions on these receptors lead to a reduction in the expression of inflammatory cytokines such as IL-6 and IFN-α.[1][2] The compound has demonstrated potential in improving disease progression and survival rates in animal models of Systemic Lupus Erythematosus (SLE).[1][2]
| Property | Value |
| CAS Number | 3023713-87-0[1] |
| Molecular Formula | C24H23F3N6O[1] |
| Molecular Weight | 468.47 g/mol [1] |
| Target | TLR7, TLR8[1] |
| Pathway | Immunology/Inflammation[1] |
| Reported IC50 | TLR7: 0.9 nM, TLR8: 2.8 nM[1][2] |
| Appearance | Not specified in available documents |
| Solubility | Not specified in available documents |
| Storage | Store under recommended conditions as per the Certificate of Analysis[1] |
General Protocol for the Disposal of Research-Grade Chemical Waste
The following protocol outlines a general procedure for the safe disposal of chemical waste, such as this compound, in a laboratory setting. This is a generalized guide and must be adapted to comply with the specific requirements of your institution's EHS office and the information provided in the manufacturer's SDS.
1. Waste Identification and Segregation:
- Properly identify all chemical waste. Never mix incompatible waste streams.
- Based on its chemical properties (when available from the SDS) and institutional guidelines, determine the appropriate waste category for this compound (e.g., non-halogenated organic solvent waste, solid chemical waste).
- Segregate this compound waste from other chemical waste unless explicitly permitted by your EHS office.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
3. Waste Collection and Labeling:
- Use only approved and properly labeled waste containers provided by your institution's EHS office.
- The label should clearly state "Hazardous Waste" and include the full chemical name (this compound), concentration, and accumulation start date.
- Keep waste containers securely closed except when adding waste.
4. Storage of Chemical Waste:
- Store waste containers in a designated, well-ventilated satellite accumulation area.
- Ensure secondary containment is used to prevent spills.
5. Scheduling Waste Pickup:
- Once the waste container is full or has reached the maximum accumulation time allowed by your institution, schedule a pickup with your EHS office.
- Do not dispose of chemical waste down the drain or in regular trash.
Experimental Protocols Cited
The available literature focuses on the biological activity of this compound rather than its disposal. The primary cited experiments are related to its efficacy as a TLR7/8 inhibitor.
-
In Vitro Inhibition Assay: this compound was tested for its ability to inhibit TLR7 and TLR8 activity, with IC50 values of 0.9 nM and 2.8 nM, respectively.[1][2]
-
In Vivo Pharmacodynamic Studies: In a mouse model challenged with R848 (a TLR7/8 agonist), a single oral dose of this compound (1 mg/kg) was shown to inhibit the production of IL-6 and IFN-α.[1][2]
-
Systemic Lupus Erythematosus (SLE) Animal Model: In a BXSB/MpJ mouse model of lupus, daily oral administration of this compound (10 mg/kg) for 14 weeks improved disease symptoms and survival rates.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
This guide is intended to promote a culture of safety and environmental responsibility in the laboratory. By prioritizing proper chemical handling and disposal procedures, researchers can minimize risks and ensure a safe working environment for all. Always remember that the manufacturer's Safety Data Sheet and your institution's Environmental Health and Safety office are your primary resources for specific and authoritative guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
